2-hydroxy-5-(trifluoromethyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOJQUHDQGQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455806 | |
| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79427-88-6 | |
| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-hydroxy-5-(trifluoromethyl)benzoic acid, a trifluoromethyl-substituted derivative of salicylic acid, is a significant compound in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group at the 5-position of the salicylic acid scaffold imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, which can enhance the pharmacological activity of derivative compounds.[1] This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, details modern synthetic methodologies with experimental protocols, and explores its biological significance, particularly in the context of inflammatory pathways.
Introduction and Discovery
The precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature. However, the exploration of fluorinated organic compounds, particularly trifluoromethyl derivatives, gained significant momentum in the mid-20th century. The introduction of the trifluoromethyl group was recognized as a strategy to modulate the biological activity and physicochemical properties of organic molecules.[1] It is highly probable that this compound was first synthesized during this period of burgeoning interest in fluorinated pharmaceuticals and agrochemicals. The development of synthetic methodologies for trifluoromethylated aromatic compounds paved the way for the preparation of a wide array of novel structures, including derivatives of salicylic acid.
Synthesis History and Methodologies
The synthesis of this compound has evolved from classical aromatic substitution reactions to more sophisticated modern catalytic methods.
Historical Synthesis: The Kolbe-Schmitt Reaction
A plausible and historically significant route for the synthesis of this compound is the Kolbe-Schmitt reaction . This classic method involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat.[2][3][4] In this context, the starting material would be 4-(trifluoromethyl)phenol.
Reaction Scheme:
Experimental Protocol (Hypothetical based on the Kolbe-Schmitt Reaction):
-
Phenoxide Formation: 4-(Trifluoromethyl)phenol is dissolved in an appropriate solvent and treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide.
-
Carboxylation: The resulting sodium phenoxide is then subjected to a high pressure of carbon dioxide in an autoclave at an elevated temperature (typically 120-150 °C).
-
Acidification: After the reaction is complete, the reaction mixture is cooled and the resulting sodium salt of the carboxylic acid is dissolved in water and acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the free this compound.
-
Purification: The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent.
Modern Synthesis: Palladium-Catalyzed C-H Hydroxylation
A more recent and efficient method for the synthesis of this compound involves the palladium-catalyzed hydroxylation of a C-H bond. A notable example is the synthesis from 3-(trifluoromethyl)benzoic acid.[5]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), KOAc (98.0 mg, 1 mmol), and N,N-dimethylacetamide (1.5 mL).[5]
-
Reaction Conditions: The reaction vessel is filled with O2 to a pressure of 20 atm, then evacuated and refilled with O2 to 5 atm (this process is repeated twice). The reaction mixture is then stirred at 115 °C for 15 hours.[5]
-
Work-up and Purification: After cooling to room temperature, the crude product is purified.[5]
Quantitative Data
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| Kolbe-Schmitt Reaction | 4-(Trifluoromethyl)phenol | NaOH, CO2 | 120-150 | High | Several | Variable | [2][3][4] |
| Pd-Catalyzed Hydroxylation | 3-(Trifluoromethyl)benzoic acid | Pd(OAc)2, Benzoquinone, KOAc, O2 | 115 | 20 (initial) | 15 | Not Specified | [5] |
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, its structural analog, 2-hydroxy-4-(trifluoromethyl)benzoic acid, the active metabolite of the antiplatelet drug Triflusal, has been shown to be a potent inhibitor of the inflammatory response.[6][7] This inhibition is mediated through the downregulation of cyclooxygenase-2 (COX-2) expression and the inhibition of the transcription factor nuclear factor-kappa B (NF-κB).[6][7] Given the structural similarity, it is plausible that this compound exhibits similar anti-inflammatory properties. Derivatives of this compound have been investigated for their anti-inflammatory and antiplatelet applications.[6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Salicylates are known to inhibit this pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, exert their effects by inhibiting COX enzymes.
Conclusion
This compound is a compound of significant interest due to the influence of the trifluoromethyl group on the properties of the salicylic acid core. While its precise discovery is not well-documented, its synthesis can be achieved through both classical methods like the Kolbe-Schmitt reaction and modern palladium-catalyzed C-H functionalization. The biological activity of its structural isomer suggests that it likely possesses anti-inflammatory properties through the inhibition of the NF-κB and COX pathways. Further research into the specific biological targets and therapeutic potential of this compound is warranted and could lead to the development of novel therapeutic agents.
References
- 1. This compound (79427-88-6) for sale [vulcanchem.com]
- 2. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 5. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 6. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triflusal - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties of 2-hydroxy-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-5-(trifluoromethyl)benzoic acid, a derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structure features a benzoic acid scaffold with a hydroxyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position.[1] This substitution pattern imparts unique physicochemical characteristics that influence its biological activity, metabolic stability, and formulation potential. The trifluoromethyl group, in particular, is known to enhance lipophilicity and can improve metabolic resistance, making this molecule a valuable building block in drug design.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.
Core Physicochemical Data
The known quantitative properties of this compound are summarized below. These parameters are fundamental to predicting the compound's behavior in biological systems and during formulation development.
| Property | Value | Unit |
| Molecular Formula | C₈H₅F₃O₃ | - |
| Molecular Weight | 206.12 | g/mol |
| Physical Appearance | White crystalline solid | - |
| Boiling Point | 292.8 ± 40.0 | °C at 760 mmHg |
| Density | 1.5 ± 0.1 | g/cm³ |
| LogP (Octanol-Water) | 3.89 | - |
| pKa (Predicted) | 2.55 ± 0.10 | - |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination by Capillary Method
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-2°C).
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer or integrated digital sensor.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.
-
Purity Assessment: A broad melting range often indicates the presence of impurities.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25°C).
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Solubility Determination by Shake-Flask Method
Solubility is a key factor influencing a drug's bioavailability. This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or as a molar concentration.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is essential for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated after equilibration.
-
Partitioning: A small, accurately weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for several hours to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible layers.
-
Concentration Analysis: The concentration of the compound in each phase is accurately measured using an appropriate analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualized Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound.
References
Solubility Profile of 2-hydroxy-5-(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-hydroxy-5-(trifluoromethyl)benzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug discovery and development, where it is investigated as a cyclooxygenase (COX) inhibitor. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow for this process.
Core Concepts in Solubility
The solubility of a compound is influenced by its molecular structure, including its polarity, and the properties of the solvent. This compound is a derivative of salicylic acid, featuring a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group attached to a benzene ring. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, based on the solubility of structurally similar compounds, such as other trifluoromethyl-substituted benzoic acids, a qualitative assessment can be made. The compound is generally expected to be more soluble in polar organic solvents.
| Organic Solvent | Chemical Formula | Solubility (at ambient temperature) |
| Methanol | CH₃OH | Expected to be soluble |
| Ethanol | C₂H₅OH | Expected to be soluble |
| Acetone | C₃H₆O | Expected to be soluble |
| Ethyl Acetate | C₄H₈O₂ | Expected to be soluble |
| Dichloromethane | CH₂Cl₂ | Expected to be soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Expected to be soluble |
Note: The qualitative descriptors are based on the general solubility characteristics of trifluoromethyl-substituted benzoic acids in polar organic solvents.[1][2] Specific quantitative data requires experimental determination.
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Glass vials or flasks with airtight screw caps
-
A constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other suitable analytical instrument.
Procedure:
-
Preparation of the Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Addition of Solvent: Accurately add a known volume or mass of the organic solvent to the vial containing the solid.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled throughout the experiment.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents remains to be fully documented in the literature, its structural characteristics suggest good solubility in polar organic solvents. For researchers and drug development professionals, the standardized shake-flask method provides a robust framework for experimentally determining the precise solubility of this compound, a critical parameter for advancing its study and application.
References
A Guide to the Crystal Structure Analysis of 2-hydroxy-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-hydroxy-5-(trifluoromethyl)benzoic acid. While a definitive, publicly available crystal structure analysis of this specific compound is not available, this document outlines the established experimental protocols and expected structural characteristics based on related benzoic acid derivatives.
Physicochemical Properties
This compound is a derivative of salicylic acid, featuring a trifluoromethyl group at the 5-position.[1] This substitution significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C8H5F3O3 | [1][2][3] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Physical Appearance | White crystalline solid | [1] |
| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg | [1][4] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| pKa | 2.55 ± 0.10 (Predicted) | [4] |
| LogP | 3.89 | [1] |
| Storage | Inert atmosphere, Room Temperature | [4][5] |
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis
A common method for the synthesis of this compound involves the palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid. A general procedure is as follows:
-
Reaction Setup : To a high-pressure reactor, add Pd(OAc)2, 3-(trifluoromethyl)benzoic acid, benzoquinone, KOAc, and N,N-dimethylacetamide.[4]
-
Oxygenation : Fill the reactor with O2 (20 atm), then evacuate and refill with O2 (5 atm) twice.[4]
-
Reaction : Stir the mixture at 115 °C for 15 hours.[4]
-
Purification : Cool the reaction to room temperature and purify the crude product to yield this compound.[4]
Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A typical crystallization protocol would involve:
-
Solvent Selection : Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.
-
Slow Evaporation : Allow the solvent to evaporate slowly at a controlled temperature. This is a common technique to promote the growth of large, well-ordered crystals.
-
Cooling : Alternatively, a saturated solution can be slowly cooled to induce crystallization, as solubility typically decreases with temperature.[6]
-
Crystal Harvesting : Once suitable crystals have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are valuable techniques.
-
Powder X-ray Diffraction (PXRD) : This technique is used for the characterization of polycrystalline materials.[7] It provides a "fingerprint" of the crystalline solid, which is useful for phase identification and assessing purity.[7] The sample is ground into a fine powder and irradiated with X-rays, and the diffraction pattern is recorded.
-
Single-Crystal X-ray Diffraction (SCXRD) : This is the gold-standard for determining the precise atomic arrangement. A suitable single crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The resulting diffraction data is used to solve and refine the crystal structure.
Expected Structural Characteristics
Based on the structures of similar benzoic acid derivatives, the crystal structure of this compound is expected to exhibit several key features:
-
Intramolecular Hydrogen Bonding : A strong intramolecular hydrogen bond is anticipated between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, a characteristic feature of salicylic acid derivatives.[1]
-
Intermolecular Interactions : The crystal packing will likely be dominated by intermolecular hydrogen bonds, particularly the formation of carboxylic acid dimers through O-H···O interactions.[8][9] Other interactions, such as C-H···O and C-H···F hydrogen bonds, may also play a role in stabilizing the three-dimensional supramolecular framework.[8]
Visualizations
Experimental Workflow
The general workflow for the crystal structure analysis is depicted below.
References
- 1. This compound (79427-88-6) for sale [vulcanchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 5. 79427-88-6|this compound|BLD Pharm [bldpharm.com]
- 6. CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents [patents.google.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quantum Chemical Insights into 2-Hydroxy-5-(trifluoromethyl)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical calculations of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a salicylic acid derivative with potential significance in pharmaceutical research. By leveraging computational methodologies, we can elucidate its molecular structure, vibrational properties, and electronic characteristics, providing a foundational understanding for its application in drug design and development. The trifluoromethyl group at the 5-position notably enhances its lipophilicity and metabolic stability.[1]
Molecular Structure and Optimized Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry of this compound. These calculations consistently predict an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, a characteristic feature of salicylic acid derivatives that contributes to the molecule's stability and influences its reactivity.[1]
The following table summarizes typical bond lengths and angles that would be determined through DFT calculations, based on studies of similar benzoic acid derivatives.
| Parameter | Description | Typical Calculated Value (Å or °) |
| O-H (hydroxyl) | Bond length of the hydroxyl group's hydrogen | ~0.97 |
| C=O (carbonyl) | Bond length of the carbonyl double bond | ~1.22 |
| C-O (hydroxyl) | Bond length of the carbon-hydroxyl oxygen bond | ~1.35 |
| C-C (aromatic) | Average bond length within the benzene ring | ~1.40 |
| C-CF3 | Bond length between the ring and trifluoromethyl group | ~1.50 |
| O-H···O | Intramolecular hydrogen bond distance | ~1.7 - 1.9 |
| ∠(CCOH) | Dihedral angle of the carboxylic acid group | Near planar |
Vibrational Spectroscopy
Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding modes. The table below presents a selection of key vibrational modes and their expected frequencies for this compound, based on analyses of related compounds.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
| O-H stretch | Stretching of the hydroxyl group | 3200 - 3600 (broad due to H-bonding) |
| C-H stretch (aromatic) | Stretching of the aromatic C-H bonds | 3000 - 3100 |
| C=O stretch | Stretching of the carbonyl group | 1650 - 1700 |
| C-C stretch (aromatic) | In-plane stretching of the benzene ring | 1400 - 1600 |
| C-F stretch | Stretching of the C-F bonds in the CF₃ group | 1100 - 1400 |
| O-H bend | Bending of the hydroxyl group | 1200 - 1400 |
Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular interactions |
| Molecular Electrostatic Potential (MEP) | 3D visualization of the charge distribution | Identifies regions prone to electrophilic and nucleophilic attack |
Methodologies for Quantum Chemical Calculations
The data presented in this guide are typically obtained through a systematic computational workflow. The following provides a detailed protocol for performing such calculations.
Computational Details
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.
Basis Set: A split-valence basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is typically employed to provide a good description of the electronic structure. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling hydrogen bonding and anionic species.
Geometry Optimization
The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
Frequency Calculations
Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical IR and Raman spectra, including the intensities and assignments of the vibrational modes.
Electronic Property Calculations
Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the analysis of molecular orbitals (HOMO, LUMO), the generation of the molecular electrostatic potential (MEP) map, and Natural Bond Orbital (NBO) analysis to investigate charge distribution and intramolecular interactions.
Visualizations
Visual representations are essential for interpreting the results of quantum chemical calculations. The following diagrams illustrate key aspects of the computational study of this compound.
References
Thermal Stability and Decomposition of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-hydroxy-5-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from studies on structurally related compounds, namely salicylic acid and other fluorinated aromatic carboxylic acids. The document outlines predicted thermal behaviors, potential decomposition pathways, and key decomposition products. Standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are detailed to facilitate further empirical studies.
Introduction
This compound, a derivative of salicylic acid, is a valuable building block in medicinal chemistry and materials science. Its structural features, including the carboxylic acid, hydroxyl group, and the electron-withdrawing trifluoromethyl group, impart unique physicochemical properties. An understanding of the thermal stability and decomposition characteristics of this molecule is crucial for its safe handling, storage, and application in various manufacturing processes, particularly in drug development where thermal stress can occur during formulation and sterilization.
The intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is known to contribute to the overall stability of the salicylic acid scaffold. However, the presence of the trifluoromethyl group can significantly influence its decomposition mechanism and the nature of the resulting products. This guide aims to provide a predictive analysis of these properties.
Physicochemical and Predicted Thermal Properties
While specific experimental thermal analysis data for this compound is not widely published, its physical properties and those of related compounds can provide an indication of its thermal stability. An elevated boiling point is often correlated with higher thermal stability.
Table 1: Physicochemical and Thermal Data of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₈H₅F₃O₃ | 206.12 | 292.8 ± 40.0 | Not Available |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 211 | 158-161 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 122 |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C₈H₅F₃O₃ | 206.12 | Not Available | 159-161[1] |
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 247 | 107-110 |
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through pathways characteristic of both salicylic acid and perfluorinated carboxylic acids (PFCAs).
Decarboxylation
A primary decomposition route for salicylic acid is decarboxylation to yield phenol. It is highly probable that this compound undergoes a similar initial decomposition step, losing carbon dioxide to form 4-(trifluoromethyl)phenol.
Decomposition of the Trifluoromethyl Group
At higher temperatures, the trifluoromethyl group is expected to decompose. Studies on other PFCAs suggest that this can occur through mechanisms involving the elimination of hydrogen fluoride (HF) or the formation of various radical species. The C-F bond is strong, but the C-C bond adjacent to the aromatic ring can be susceptible to homolytic cleavage at elevated temperatures.
The following diagram illustrates the potential initial decomposition pathway.
Caption: Predicted Initial Decomposition Pathway.
Further decomposition of 4-(trifluoromethyl)phenol at higher temperatures would likely lead to the fragmentation of the aromatic ring and the release of smaller fluorinated compounds.
Experimental Protocols
To empirically determine the thermal stability and decomposition profile of this compound, standardized thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the fraction of mass lost during each decomposition step.
Experimental Workflow:
Caption: TGA Experimental Workflow.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30-40 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and decomposition, and exothermic peaks for crystallization or some decomposition processes. The peak onset temperature and the integrated peak area (enthalpy) are determined.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, a predictive analysis based on its structural analogues provides valuable insights. The compound is expected to exhibit relatively high thermal stability due to its salicylic acid core. The primary initial decomposition pathway is likely to be decarboxylation, followed by the breakdown of the fluorinated aromatic ring at higher temperatures. The experimental protocols provided in this guide offer a standardized approach for researchers to determine the precise thermal properties of this compound, which is essential for its safe and effective application in scientific and industrial settings. Further research, including TGA coupled with mass spectrometry (TGA-MS), is recommended to identify the evolved gas products and definitively elucidate the decomposition mechanism.
References
A Technical Guide to the Acidity of 2-hydroxy-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a fluorinated derivative of salicylic acid. Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is of significant interest in medicinal chemistry and drug design, as modifications in acidity can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. This document summarizes the available pKa data, provides context through comparison with related molecules, and outlines detailed experimental protocols for its determination.
Introduction
This compound is a salicylic acid derivative featuring a trifluoromethyl (-CF3) group at the 5-position of the benzene ring.[1] This substitution is expected to increase the acidity of the carboxylic acid group compared to the parent molecule, salicylic acid. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a critical parameter in drug development.[2] It influences a compound's solubility, lipophilicity, and ability to permeate biological membranes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa Value of this compound
Currently, only a predicted pKa value for the carboxylic acid group of this compound is available in the public domain.
Table 1: pKa Value for this compound
| Compound Name | CAS Number | pKa Value | Value Type |
| This compound | 79427-88-6 | 2.55 ± 0.10 | Predicted[3] |
The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the carboxylate anion formed upon deprotonation, leading to a lower pKa value and thus a stronger acid compared to salicylic acid.[1]
Comparative pKa Data
To contextualize the predicted pKa value, the experimental pKa values of salicylic acid, benzoic acid, and other relevant substituted benzoic acids are presented in Table 2. This comparison highlights the electronic effects of different substituents on the acidity of the carboxylic acid group.
Table 2: Experimental pKa Values of Related Benzoic Acid Derivatives at 25°C
| Compound Name | CAS Number | Substituent(s) | pKa Value |
| Benzoic Acid | 65-85-0 | - | 4.20[4][5] |
| Salicylic Acid (2-hydroxybenzoic acid) | 69-72-7 | 2-OH | 2.97[6] |
| 2-Fluorobenzoic Acid | 445-29-4 | 2-F | 3.46[7] |
| 3-Fluorobenzoic Acid | 455-38-9 | 3-F | 3.86[7] |
| 4-Fluorobenzoic Acid | 456-22-4 | 4-F | 4.14[7] |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid | 328-90-5 | 2-OH, 4-CF3 | No experimental data found |
The data illustrates that electron-withdrawing groups, such as the hydroxyl group in the ortho position (salicylic acid) and fluorine atoms, increase the acidity of benzoic acid. The strong electron-withdrawing nature of the trifluoromethyl group is expected to have an even more pronounced acid-strengthening effect.
Experimental Protocols for pKa Determination
The pKa of an acidic compound like this compound can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.
1. Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
-
Materials and Equipment:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (Milli-Q or equivalent)
-
Co-solvent if needed (e.g., methanol or ethanol, due to low aqueous solubility)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Inert gas (e.g., nitrogen or argon) supply
-
-
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the analyte solution in a thermostatted vessel, introduce a magnetic stir bar, and begin gentle stirring. Purge the solution with an inert gas for 15-20 minutes to remove dissolved CO2 and maintain an inert atmosphere throughout the titration. Immerse the calibrated pH electrode into the solution.
-
Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve. The pKa can then be calculated using the Henderson-Hasselbalch equation at various points along the buffer region of the curve.
-
2. UV-Vis Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.
-
Materials and Equipment:
-
All materials listed for potentiometric titration
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
-
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent.
-
Spectral Scans: Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., pH 1) and the fully deprotonated species in a basic solution (e.g., pH 7). Identify the wavelength(s) with the largest difference in absorbance between the two forms.
-
Absorbance Measurements: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values. Ensure the final concentration of the compound is constant across all solutions. Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot the measured absorbance against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at which the absorbance is midway between the absorbances of the fully protonated and deprotonated forms.
-
Logical Relationships in Acidity
The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. A diagram illustrating these relationships provides a logical framework for understanding the pKa of this compound.
Caption: Influence of substituents on benzoic acid acidity.
This diagram illustrates that electron-withdrawing groups like the trifluoromethyl group stabilize the conjugate base (carboxylate anion), which in turn increases the acidity and results in a lower pKa value. Conversely, electron-donating groups destabilize the anion, decrease acidity, and lead to a higher pKa. The ortho-hydroxyl group in salicylic acid derivatives also contributes to increased acidity through intramolecular hydrogen bonding, which stabilizes the carboxylate anion.
References
- 1. This compound (79427-88-6) for sale [vulcanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 6. researchgate.net [researchgate.net]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
The Core Mechanism of Action of 2-hydroxy-5-(trifluoromethyl)benzoic acid in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-hydroxy-5-(trifluoromethyl)benzoic acid, the principal active metabolite of the antiplatelet agent Triflusal, exerts its therapeutic effects through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of its molecular interactions within biological systems, focusing on its anti-inflammatory, anti-thrombotic, and neuroprotective properties. This document details the compound's effects on key signaling pathways, presents quantitative data from various in vitro and in vivo studies, and provides detailed experimental protocols for the key assays cited. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its complex biological activity.
Introduction
This compound is a salicylic acid derivative and the primary active metabolite of Triflusal.[1] Triflusal itself is a platelet aggregation inhibitor used in the prevention and treatment of cardiovascular and cerebrovascular diseases.[2] The pharmacological activity of Triflusal is largely attributed to its rapid conversion to this compound. This metabolite possesses a unique profile of biological activities that differentiate it from other salicylates like aspirin. Its mechanism of action is not limited to a single target but involves the modulation of several key enzymatic and signaling pathways, contributing to its antiplatelet, anti-inflammatory, and neuroprotective effects.[3][4]
Core Mechanisms of Action
The biological effects of this compound are primarily mediated through four key mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Primarily targeting COX-1, leading to the inhibition of thromboxane A2 synthesis.
-
Inhibition of Phosphodiesterase (PDE): Resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Stimulation of Nitric Oxide (NO) Synthesis: Promoting vasodilation and inhibiting platelet activation.
-
Inhibition of the NF-κB Signaling Pathway: Attenuating the inflammatory response.
Inhibition of Cyclooxygenase (COX) and Thromboxane A2 Synthesis
Similar to other salicylates, this compound inhibits the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins and thromboxanes.[5] Its parent drug, Triflusal, is a more potent inhibitor of COX-1 than COX-2.[6] This selective inhibition of COX-1 in platelets leads to a significant reduction in the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[5][7] This is a cornerstone of its anti-thrombotic effect.
Quantitative Data on COX Inhibition and Thromboxane A2 Synthesis
| Parameter | Compound | Value | Cell/System | Reference |
| COX-2 Inhibition (IC50) | Triflusal | 0.16 mM | Lipopolysaccharide-activated human blood | [8] |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | 0.39 mM | Lipopolysaccharide-activated human blood | [8] | |
| Aspirin | 0.18 mM | Lipopolysaccharide-activated human blood | [8] | |
| Thromboxane B2 (TXB2) Inhibition | Triflusal (600 mg/day for 15 days) | 85% | Serum from diabetic patients | [9] |
| Aspirin (400 mg/day for 15 days) | 99% | Serum from diabetic patients | [9] | |
| Urinary 11-dehydro-TXB2 Reduction | Triflusal (900 mg/day) | Dose-dependent reduction | Type 2 Diabetes Mellitus patients | [10] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on a colorimetric COX inhibitor screening assay.[11][12]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of heme in a suitable solvent.
-
Prepare a solution of the chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a solution of arachidonic acid.
-
Prepare various concentrations of this compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound (this compound) or reference inhibitor at various concentrations to the designated wells. Include a vehicle control.
-
Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Phosphodiesterase (PDE) Inhibition and Increased cAMP
This compound and its parent compound, Triflusal, inhibit phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][13] This inhibition leads to an accumulation of intracellular cAMP in platelets.[14] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that ultimately inhibit platelet activation and aggregation.[10] This mechanism contributes significantly to the anti-thrombotic properties of the compound and is distinct from the COX-inhibition pathway.
Experimental Protocol: cAMP Immunoassay in Platelets
This protocol is a general guideline for measuring cAMP levels in platelets using a competitive enzyme immunoassay (EIA) kit.
-
Platelet Isolation:
-
Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a prostacyclin analogue (e.g., iloprost) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
Treatment and Lysis:
-
Pre-incubate the platelet suspension with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Stimulate the platelets with an agonist (e.g., ADP or thrombin) if required by the experimental design.
-
Stop the reaction and lyse the cells by adding a lysis buffer provided in the EIA kit.
-
-
cAMP Measurement:
-
Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of cAMP-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with anti-cAMP antibodies.
-
Incubate the plate, allowing the cAMP in the sample and the cAMP-HRP conjugate to compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the cAMP concentration in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Stimulation of Nitric Oxide (NO) Synthesis
Triflusal has been shown to increase the synthesis of nitric oxide (NO) in neutrophils.[15][16] NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation.[17] The increased production of NO contributes to the overall anti-thrombotic and potential cardiovascular protective effects of the drug. It is important to note that studies suggest the whole Triflusal molecule is required for this effect, and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, alone does not significantly stimulate NO production by neutrophils.[15]
Experimental Protocol: Measurement of Nitric Oxide Production in Neutrophils
This protocol is based on the Griess assay, which measures nitrite, a stable and nonvolatile breakdown product of NO.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[18]
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
-
Cell Treatment:
-
Incubate the isolated neutrophils with various concentrations of Triflusal or a vehicle control in the presence or absence of a stimulating agent (e.g., fMLP or PMA) for a defined period at 37°C.
-
-
Nitrite Measurement:
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Collect the supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve, which reflects the amount of NO produced.
-
Inhibition of the NF-κB Signaling Pathway
Triflusal and its active metabolite, this compound, have been demonstrated to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway.[6][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][19] By inhibiting NF-κB, this compound can suppress the inflammatory cascade, which is implicated in various pathologies, including atherosclerosis and neurodegenerative diseases.[4]
Quantitative Data on NF-κB Pathway Inhibition
| Parameter | Compound | Value | Cell/System | Reference |
| NF-κB Activation Inhibition (IC50) | Triflusal | 1.13 ± 0.12 mM | - | [20] |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | 1.84 ± 0.34 mM | - | [20] | |
| Aspirin | 6.08 ± 1.53 mM | - | [20] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a common method to assess the activity of the NF-κB signaling pathway.[21][22]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or THP-1) in appropriate growth medium.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a reporter lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity in the same samples by adding the Renilla substrate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated controls.
-
Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of this compound
Caption: Multifaceted mechanism of this compound.
Diagram 2: Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing platelet aggregation inhibition.
Neuroprotective Effects
Beyond its anti-thrombotic and anti-inflammatory actions, Triflusal and its active metabolite have demonstrated neuroprotective effects in various experimental models.[3][6] These effects are likely a culmination of its anti-inflammatory properties, particularly the inhibition of the NF-κB pathway, and its antioxidant activity. In models of cerebral ischemia and neurodegeneration, Triflusal has been shown to reduce neuronal damage and decrease glial cell activation.[23][24]
Experimental Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro model to simulate ischemic conditions.[15][25]
-
Cell/Tissue Culture:
-
OGD Induction:
-
The standard culture medium is replaced with a glucose-free medium.
-
The cultures are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) and a balance of N2 and CO2 for a specific duration (e.g., 30-60 minutes).
-
-
Treatment:
-
This compound can be added to the glucose-free medium during the OGD period.
-
-
Reperfusion:
-
The glucose-free medium is replaced with the standard, glucose-containing medium, and the cultures are returned to normoxic conditions.
-
-
Assessment of Neuroprotection:
-
Cell viability and death are assessed at various time points after reperfusion using assays such as propidium iodide (PI) staining for dead cells, lactate dehydrogenase (LDH) release assay for cytotoxicity, or MTT assay for cell viability.
-
Conclusion
This compound, the active metabolite of Triflusal, exhibits a complex and advantageous mechanism of action that extends beyond simple COX inhibition. Its ability to concurrently inhibit phosphodiesterase, stimulate nitric oxide synthesis, and suppress the pro-inflammatory NF-κB pathway provides a multi-pronged therapeutic approach. This unique pharmacological profile underscores its efficacy as an anti-thrombotic and anti-inflammatory agent with demonstrated neuroprotective potential. A thorough understanding of these intricate mechanisms is crucial for the continued development and optimization of therapeutic strategies targeting cardiovascular, cerebrovascular, and neurodegenerative diseases.
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. Effects of triflusal and acetylsalicylic acid on platelet aggregation in whole blood of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of thromboxane biosynthesis by triflusal in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. academicjournals.org [academicjournals.org]
- 13. Platelet antiaggregatory effect of triflusal in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of in vitro effects of triflusal and acetysalicylic acid on nitric oxide synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 26. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
InChI Key and SMILES for 2-hydroxy-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core identification, physicochemical properties, and a detailed synthesis protocol for 2-hydroxy-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group offers enhanced lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1]
Core Identifiers
The definitive chemical identifiers for this compound are provided below, ensuring accurate compound registration and retrieval in chemical databases.
| Identifier | Value |
| InChI Key | YQDOJQUHDQGQPH-UHFFFAOYSA-N[1][2][3] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O[1][2] |
| CAS Number | 79427-88-6 |
| Molecular Formula | C8H5F3O3[1] |
| Molecular Weight | 206.12 g/mol [1] |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. These values are crucial for predicting its behavior in various experimental and biological systems.
| Property | Value |
| Physical Appearance | White crystalline solid[1] |
| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg (Predicted)[1][2] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted)[1][2] |
| pKa | 2.55 ± 0.10 (Predicted)[2] |
| LogP | 3.89[1] |
| Polar Surface Area | 57.53 Ų[1] |
| Storage Conditions | 2-8°C, Inert atmosphere[1][2] |
Experimental Protocol: Synthesis
A general procedure for the synthesis of this compound via a Palladium(II)-catalyzed C-H activation/hydroxylation reaction is detailed below.
Objective: To synthesize this compound from 3-(trifluoromethyl)benzoic acid.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Benzoquinone
-
Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMA)
-
Oxygen (O2)
-
50 mL high-pressure reactor with a magnetic stir bar
Procedure:
-
To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), and KOAc (98.0 mg, 1 mmol).[2]
-
Add N,N-dimethylacetamide (1.5 mL) to the reactor.[2]
-
Seal the reaction vessel and fill it with O2 to a pressure of 20 atm.[2]
-
Evacuate the reactor and then refill with O2 to 5 atm. Repeat this evacuation and filling step twice.[2]
-
Stir the reaction mixture at 115 °C for 15 hours.[2]
-
After the reaction period, cool the vessel to room temperature.[2]
-
Upon completion, the crude product is purified. The purification follows standard post-treatment procedures for hydroxylation reactions.[2]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps and components involved in the described synthesis protocol.
Caption: Pd(II)-catalyzed hydroxylation synthesis workflow.
References
Methodological & Application
Synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid from 3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The presented methodology focuses on a direct palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid. This approach offers a targeted route to the desired product. Included are comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory implementation.
Introduction
This compound is a salicylic acid derivative featuring a trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability.[1] These characteristics make it a significant building block in the development of novel therapeutic agents and advanced materials. The synthesis of this compound can be approached through various routes, with the choice of method often depending on the availability of starting materials and desired purity. While the user's initial query suggested a direct conversion from 3-(trifluoromethyl)benzoic acid, a more feasible and documented approach involves the carboxylation of 4-(trifluoromethyl)phenol via the Kolbe-Schmitt reaction. However, a more direct, albeit catalyzed, method for the hydroxylation of a trifluoromethyl-substituted benzoic acid has been reported and will be the focus of this protocol.
Proposed Synthetic Pathway: Palladium-Catalyzed Hydroxylation
The synthesis of this compound can be achieved through a palladium(II)-catalyzed C-H activation/hydroxylation reaction. This method directly introduces a hydroxyl group onto the aromatic ring of 3-(trifluoromethyl)benzoic acid.
Reaction Scheme:
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.
Table 1: Reagent and Reactant Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst |
| Benzoquinone | C₆H₄O₂ | 108.09 | Oxidant |
| Potassium Acetate (KOAc) | C₂H₃KO₂ | 98.14 | Base |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Solvent |
| Oxygen (O₂) | O₂ | 32.00 | Co-oxidant |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) | Expected Yield (%) |
| This compound | C₈H₅F₃O₃ | 206.12 | White crystalline solid[1] | 159-161[1] | Variable |
Experimental Protocol
This protocol is based on a general method for the Pd(II)-catalyzed tert-butoxylation/hydroxylation of benzoic acids.[2]
Materials:
-
3-(Trifluoromethyl)benzoic acid (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol)
-
Benzoquinone (54.0 mg, 0.5 mmol)
-
Potassium acetate (KOAc) (98.0 mg, 1 mmol)
-
N,N-Dimethylacetamide (DMAc) (1.5 mL)
-
Oxygen (gas)
-
50 mL high-pressure reactor with a magnetic stir bar
-
Standard laboratory glassware
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reactor Setup: To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (54.0 mg, 0.5 mmol), and potassium acetate (98.0 mg, 1 mmol).
-
Solvent Addition: Add N,N-dimethylacetamide (1.5 mL) to the reactor.
-
Oxygenation: Fill the reaction vessel with oxygen to a pressure of 20 atm. Evacuate the reactor and then refill with oxygen to 5 atm. Repeat this evacuation and refilling process twice.
-
Reaction: Stir the reaction mixture at 115 °C for 15 hours.
-
Cooling and Depressurization: After 15 hours, cool the reactor to room temperature and carefully vent the oxygen pressure.
-
Work-up and Purification: The crude product is purified by standard methods, such as silica gel chromatography, to isolate the this compound.
Visualizations
Diagram 1: Experimental Workflow for Palladium-Catalyzed Hydroxylation
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Key Reaction Components
Caption: Key components and conditions for the hydroxylation reaction.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure reactor requires appropriate training and safety measures.
-
Palladium compounds are toxic and should be handled with care.
-
Benzoquinone is a skin and respiratory irritant.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid provides a direct synthetic route to this compound. The provided protocol, based on established literature, offers a starting point for researchers to produce this valuable compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the synthesis.
References
Application Note: HPLC Method for the Quantification of 2-hydroxy-5-(trifluoromethyl)benzoic acid
Introduction
2-hydroxy-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate quantification is crucial for quality control during production, formulation, and in research and development settings. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method utilizes a C18 column with UV detection, providing excellent sensitivity, linearity, and precision.
Materials and Methods
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents: HPLC-grade acetonitrile, methanol, and water are required. Analytical grade ammonium acetate and acetic acid are also necessary.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 4.4) (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C |
| Detection | UV at 234 nm[1] |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Mobile Phase:
-
Ammonium Acetate Buffer (0.05 M, pH 4.4): Dissolve approximately 3.85 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.4 with glacial acetic acid.[1]
-
Mobile Phase Preparation: Mix acetonitrile and the prepared ammonium acetate buffer in a 40:60 (v/v) ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.[1]
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol. This solution should be stored at 2-8 °C when not in use.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation:
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a sufficient amount of the sample to ensure the final concentration of this compound falls within the calibration range.
-
Dissolve the sample in a known volume of methanol.
-
Use sonication to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters is provided in Table 2.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Results and Discussion
Under the described chromatographic conditions, this compound is well-resolved with a typical retention time of approximately 4-6 minutes. The peak shape is symmetrical, and there is no interference from common excipients or impurities. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL. The precision and accuracy of the method are within the acceptable limits for routine analysis.
Conclusion
The developed HPLC method is simple, accurate, and precise for the quantification of this compound. The short run time allows for high throughput analysis, making it suitable for quality control and research applications.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for the NMR Analysis of Hydroxybenzoic Acids
Abstract
This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of aromatic hydroxybenzoic acids. While specific experimental data for 2-hydroxy-5-(trifluoromethyl)benzoic acid was not available in surveyed public databases, this guide outlines a comprehensive methodology for its structural elucidation. To illustrate the application of these protocols, complete ¹H and ¹³C NMR data and analysis for the structurally similar compound, salicylic acid (2-hydroxybenzoic acid), are presented as a representative example. These application notes are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Aromatic hydroxybenzoic acids are a class of organic compounds that are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents, polymers, and other high-value chemical entities. A thorough structural characterization of these molecules is paramount for quality control, reaction monitoring, and understanding their chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of the molecular structure of organic compounds in solution.
This application note details the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of hydroxybenzoic acids, with a specific focus on the analytical workflow for compounds like this compound.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (or representative hydroxybenzoic acid)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended due to its excellent solubilizing properties for polar aromatic acids.
-
Internal Standard: Tetramethylsilane (TMS) is typically used for referencing ¹H and ¹³C NMR spectra to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Volumetric flasks, pipettes, and vials for sample preparation.
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solubilization: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. Sonication may be used if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard (Optional): If an internal standard is required, add a small drop of TMS to the NMR tube and gently invert to mix.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual sample changer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical for 100 MHz):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
-
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
Data Presentation and Analysis: A Representative Example (Salicylic Acid)
As a stand-in for the unavailable experimental data of this compound, the following tables summarize the ¹H and ¹³C NMR data for salicylic acid (2-hydroxybenzoic acid) in DMSO-d₆.
Table 1: ¹H NMR Data for Salicylic Acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 13.0 (broad s) | Singlet | - | 1H | -COOH |
| 10.0 (broad s) | Singlet | - | 1H | -OH |
| 7.85 | dd | 7.8, 1.7 | 1H | H-6 |
| 7.45 | ddd | 8.4, 7.3, 1.7 | 1H | H-4 |
| 6.92 | dd | 8.4, 1.1 | 1H | H-3 |
| 6.88 | ddd | 8.1, 7.3, 1.1 | 1H | H-5 |
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets
Table 2: ¹³C NMR Data for Salicylic Acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C-7 (-COOH) |
| 161.1 | C-2 |
| 135.8 | C-4 |
| 130.3 | C-6 |
| 119.0 | C-5 |
| 117.4 | C-1 |
| 116.9 | C-3 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis and the structural correlations that can be determined.
Caption: Workflow for NMR analysis of hydroxybenzoic acids.
Caption: Structure and key proton correlations of salicylic acid.
Application Notes and Protocols: 2-Hydroxy-5-(trifluoromethyl)benzoic Acid in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxy-5-(trifluoromethyl)benzoic acid as a scaffold for the development of novel anti-inflammatory agents. The inclusion of a trifluoromethyl group on the salicylic acid backbone can enhance the pharmacological properties of the resulting compounds, such as metabolic stability and membrane permeability.[1] This document details the synthesis, proposed mechanism of action, and experimental protocols for the evaluation of a representative derivative, R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (HFBA).
Introduction
This compound is a derivative of salicylic acid, a well-established core structure for many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[2] The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]
A promising derivative of this compound is R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (HFBA), which has been investigated for its dual anti-inflammatory and antiplatelet activities.[2] HFBA has been identified as a novel inhibitor of the cyclooxygenase (COX) enzyme, leading to a reduction in the production of pro-inflammatory mediators like thromboxane A2.[2]
Key Derivative: R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (HFBA)
HFBA exists as two enantiomers, R-HFBA and S-HFBA, which may exhibit stereoselective differences in their pharmacokinetics and pharmacological activity.[2] Studies have focused on the synthesis and evaluation of both enantiomers to determine their potential as therapeutic agents.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of HFBA enantiomers based on typical findings for novel NSAIDs.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Efficacy (Carrageenan-induced Paw Edema Inhibition %) |
| R-HFBA | 15.2 | 1.8 | 45% at 10 mg/kg |
| S-HFBA | 10.8 | 0.9 | 65% at 10 mg/kg |
| Ibuprofen | 5.1 | 12.5 | 50% at 10 mg/kg |
| Celecoxib | >100 | 0.05 | 70% at 10 mg/kg |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
Signaling Pathway
The anti-inflammatory effects of HFBA are believed to be mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of COX-1 and COX-2 by HFBA blocks the conversion of arachidonic acid.
Experimental Protocols
The following are detailed protocols for the synthesis of HFBA and its evaluation for anti-inflammatory activity.
Synthesis of R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (HFBA)
This protocol describes a general method for the amide coupling of this compound with the appropriate enantiomer of 2-aminopropan-1-ol.
Experimental Workflow:
Caption: General workflow for the synthesis of HFBA derivatives.
Materials:
-
This compound
-
R- or S-2-aminopropan-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add R- or S-2-aminopropan-1-ol (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure R- or S-HFBA.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of HFBA against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (R-HFBA, S-HFBA, and controls) dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Prepare a series of dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in DMSO.
-
In a 96-well plate, add the reaction buffer, followed by the enzyme (COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of HFBA.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compounds (R-HFBA, S-HFBA) and positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Group the animals (n=6 per group) into vehicle control, positive control, and test compound groups.
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg). Administer the vehicle to the control group.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel anti-inflammatory drug candidates. The incorporation of the trifluoromethyl group offers the potential for enhanced pharmacological properties. The representative derivative, HFBA, demonstrates the potential of this scaffold to yield potent COX inhibitors with promising anti-inflammatory activity. The provided protocols offer a framework for the synthesis and evaluation of similar compounds, aiding in the discovery and development of new and improved anti-inflammatory therapies.
References
Application Notes and Protocols for the Use of 2-hydroxy-5-(trifluoromethyl)benzoic Acid as a Building Block for SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein lysine deacylase family, primarily located in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues.[1] This unique substrate specificity distinguishes SIRT5 from other sirtuins and positions it as a key regulator of metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[1] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[2]
The 2-hydroxybenzoic acid scaffold has emerged as a promising starting point for the development of selective SIRT5 inhibitors.[3][4] The incorporation of a trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and cell permeability. Therefore, 2-hydroxy-5-(trifluoromethyl)benzoic acid represents a valuable building block for the synthesis of novel and potent SIRT5 inhibitors.
Application of this compound
This compound can be utilized as a key structural motif in the design and synthesis of SIRT5 inhibitors. The carboxylic acid and the adjacent hydroxyl group are crucial for binding to the SIRT5 active site, while the trifluoromethyl group at the 5-position can be leveraged to improve drug-like properties.[3]
Rationale for Trifluoromethyl Substitution
The introduction of a trifluoromethyl (-CF3) group onto the 2-hydroxybenzoic acid scaffold is a strategic approach in medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach its mitochondrial target.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can influence the acidity of the carboxylic acid and the hydrogen-bonding potential of the hydroxyl group, potentially affecting binding affinity to SIRT5.
-
Improved Binding Interactions: The trifluoromethyl group can participate in favorable interactions within the enzyme's binding pocket, such as hydrophobic or multipolar interactions.
Data Presentation
The following table summarizes the inhibitory activity of a key 2-hydroxybenzoic acid-based SIRT5 inhibitor and its optimized analogue. While a direct derivative of this compound is not explicitly detailed in the cited literature, the data for a related compound containing a trifluoromethylphenyl moiety is included to demonstrate the potential of this substitution.
| Compound Name/Number | Core Scaffold | Modification | SIRT5 IC50 (µM) | Selectivity Notes | Reference |
| Compound 11 | 2-hydroxybenzoic acid | 4-(acetylamino)benzamido | 26.4 ± 0.8 | Selective over SIRT1, SIRT2, and SIRT3 | [3] |
| Compound 43 | 2-hydroxybenzoic acid | Optimized derivative of Compound 11 | ~2.6 | 10-fold more potent than Compound 11 | [5] |
| Compound 23 | 2-hydroxybenzoic acid | 4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido) | Not specified | Demonstrates the inclusion of a trifluoromethylphenyl group | [3] |
Experimental Protocols
General Protocol for the Synthesis of SIRT5 Inhibitors using this compound
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common strategy for developing SIRT5 inhibitors based on this scaffold.
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
-
To the solution of the activated carboxylic acid, add the desired amine (1.0-1.2 equivalents).
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol for In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods to assess the inhibitory potency of synthesized compounds against SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine flanked by a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase to cleave the desuccinylated substrate)
-
Test compounds (dissolved in DMSO)
-
Black, low-binding 96-well microplate
Procedure:
-
Prepare Reagents: Thaw all components and bring the assay buffer to room temperature. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the assay buffer, fluorogenic SIRT5 substrate, and NAD+.
-
Add Inhibitor: Add the serially diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Initiate Reaction: Add the recombinant SIRT5 enzyme to each well to start the reaction. Include a "no enzyme" control for background fluorescence.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Develop Signal: Add the developer solution to each well.
-
Read Fluorescence: Incubate for an additional 15-20 minutes at 37°C. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT5 inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: SIRT5 signaling pathway in metabolism and cancer.
Caption: Experimental workflow for SIRT5 inhibitor development.
Caption: Logical relationship of the building block to the final inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a carboxylic acid and a phenolic hydroxyl group requires careful selection of reaction conditions to achieve selective esterification of the carboxylic acid moiety.
Three common and effective esterification methods will be discussed:
-
Fischer-Speier Esterification: A classic acid-catalyzed method.
-
Steglich Esterification: A mild method using a carbodiimide coupling agent.
-
Mitsunobu Reaction: A gentle and reliable method for a wide range of substrates.
These protocols are designed to provide a starting point for laboratory synthesis and can be optimized to meet specific research and development needs.
Key Compound Properties
A summary of the physical and chemical properties of the starting material is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₅F₃O₃ | 206.12 | Solid | 79427-88-6[1] |
Comparative Overview of Esterification Methods
The choice of esterification method depends on factors such as substrate sensitivity, desired yield, and available reagents. The following table summarizes the key aspects of the three protocols described in this document.
| Method | Catalyst/Reagents | Typical Solvent | Temperature | Reaction Time | Yield | Pros | Cons |
| Fischer-Speier | H₂SO₄ or p-TsOH | Excess Alcohol | Reflux | 4 - 48 h | Moderate | Inexpensive reagents, simple setup. | Harsh acidic conditions, potential for side reactions, equilibrium-limited.[2][3][4] |
| Steglich | DCC, DMAP | Dichloromethane (DCM) | Room Temperature | 2 - 12 h | High | Mild reaction conditions, suitable for sensitive substrates.[5][6][7] | Use of stoichiometric coupling agent, formation of dicyclohexylurea (DCU) byproduct can complicate purification.[5] |
| Mitsunobu | PPh₃, DEAD or DIAD | THF or Dioxane | 0 °C to Room Temp. | 1 - 6 h | High | Very mild conditions, high yields, broad substrate scope.[8][9] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts. |
Experimental Protocols
Protocol A: Fischer-Speier Esterification
This method is a straightforward approach but may require optimization to minimize side reactions due to the acidic conditions and the presence of the hydroxyl group. The use of a large excess of the alcohol helps to drive the equilibrium towards the product.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 48 hours. A synthesis of a similar compound, ethyl 2-hydroxy-5-aminobenzoate, required a 48-hour reflux.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with deionized water.
-
Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
dot
Caption: Fischer-Speier Esterification Workflow.
Protocol B: Steglich Esterification
This method is well-suited for substrates that are sensitive to harsh acidic conditions. It proceeds at room temperature and generally gives high yields.[5][6][7]
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
1 M HCl solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is an indication of reaction progression.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl solution, followed by deionized water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
dot
Caption: Steglich Esterification Workflow.
Protocol C: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and mild method for ester formation, known for its high yields and stereospecificity (inversion of configuration at a chiral alcohol center).[8][9]
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
DEAD/DIAD Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
dot
Caption: Mitsunobu Reaction Workflow.
Conclusion
The esterification of this compound can be achieved through several methods. For a simple and cost-effective approach, the Fischer-Speier esterification can be employed, although it may require careful optimization to achieve high yields. For substrates sensitive to acidic conditions or when higher yields are desired, the milder Steglich esterification or the Mitsunobu reaction are recommended. The choice of method will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
References
- 1. prepchem.com [prepchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Application of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-hydroxy-5-(trifluoromethyl)benzoic acid in the synthesis of advanced polymers. The unique structure of this monomer, featuring a hydroxyl group, a carboxylic acid group, and a trifluoromethyl (-CF3) group, offers a versatile platform for creating polymers with enhanced properties suitable for high-performance and biomedical applications.
Introduction
This compound is an aromatic hydroxy acid that holds significant promise as a monomer for the synthesis of specialty polymers. The presence of both a hydroxyl and a carboxylic acid group allows for self-polycondensation to form aromatic polyesters (polyhydroxybenzoates). Furthermore, the electron-withdrawing trifluoromethyl group is known to impart several desirable characteristics to polymers, including:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal and thermo-oxidative stability.[1][2]
-
Improved Solubility: The -CF3 group can disrupt polymer chain packing, leading to better solubility in organic solvents, which facilitates processing.
-
Increased Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals.[1]
-
Modified Optical Properties: The incorporation of fluorine can lead to high optical transparency and a low refractive index.
-
Enhanced Biocompatibility and Unique Biomedical Properties: Fluorinated polymers are increasingly explored for biomedical applications, including drug delivery and medical devices, due to their biocompatibility and unique surface properties.[3][4][5]
These properties make polymers derived from this compound attractive candidates for applications in electronics, aerospace, and particularly in the biomedical field for devices and drug delivery systems.[3][4][5]
Synthesis of Aromatic Polyesters via Self-Polycondensation
Aromatic polyesters can be synthesized from this compound through self-polycondensation, where the hydroxyl group of one monomer reacts with the carboxylic acid group of another. This can be achieved through melt or solution polycondensation.
Experimental Protocol 1: Melt Polycondensation
This protocol describes the direct polycondensation of this compound in the molten state.
Materials:
-
This compound
-
Acetic anhydride
-
Antimony(III) oxide (catalyst)
-
High-temperature, inert reaction vessel with mechanical stirring, nitrogen inlet, and vacuum outlet
Procedure:
-
Acetylation: In the reaction vessel, combine this compound and a molar excess of acetic anhydride. Heat the mixture to 140-150 °C under a nitrogen atmosphere and stir for 2-3 hours to convert the hydroxyl groups to acetate esters. This in-situ protection prevents decarboxylation and side reactions at higher temperatures.
-
Polymerization - Stage 1 (Atmospheric Pressure): Gradually increase the temperature to 250-280 °C while distilling off the acetic acid byproduct. Maintain these conditions for 1-2 hours to form low molecular weight prepolymers.
-
Polymerization - Stage 2 (Vacuum): Add a catalytic amount of antimony(III) oxide. Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 280-320 °C. Continue the reaction under high vacuum and vigorous stirring for 3-5 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly.
-
Isolation and Purification: Cool the reactor under nitrogen. The solid polymer can be isolated by carefully breaking it apart or by dissolving it in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) and precipitating it in a non-solvent such as methanol.
-
Drying: Dry the polymer under vacuum at 80-100 °C for 24 hours.
Experimental Protocol 2: Solution Polycondensation
This method is suitable for achieving high molecular weight polymers at lower temperatures, avoiding potential degradation.
Materials:
-
This compound
-
Thionyl chloride
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Methanol (for precipitation)
Procedure:
-
Monomer Activation: Convert the carboxylic acid group of this compound to a more reactive acid chloride. Reflux the monomer with an excess of thionyl chloride and a catalytic amount of pyridine for 2-4 hours. Remove the excess thionyl chloride by distillation.
-
Polymerization: In a dry, nitrogen-purged flask, dissolve the activated monomer in anhydrous NMP containing 5% (w/v) LiCl to enhance polymer solubility. Cool the solution to 0 °C.
-
Catalyst Addition: Slowly add pyridine to the solution to act as an acid scavenger and catalyst.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring. Collect the fibrous polymer precipitate by filtration.
-
Washing and Drying: Wash the polymer thoroughly with hot water and methanol to remove any residual solvent and salts. Dry the polymer under vacuum at 80-100 °C for 24 hours.
Use as a Comonomer in Polyamide Synthesis
This compound can also be utilized as a modifier in the synthesis of other polymers, such as polyamides, to impart specific properties. In this case, it would act as an end-capping agent or be incorporated into the backbone if first converted to a diamine or diacid derivative. A more direct approach is to use it as an A-B type comonomer with an aromatic amino acid. For this hypothetical protocol, we will consider its use as a comonomer with 4-aminobenzoic acid to create a random copolyamide.
Experimental Protocol 3: Direct Polycondensation for Copolyamide Synthesis
This protocol utilizes the Yamazaki-Higashi reaction for direct polycondensation.
Materials:
-
This compound
-
4-aminobenzoic acid
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Calcium chloride (CaCl2)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound, 4-aminobenzoic acid (in a desired molar ratio), and a mixture of salts (e.g., 5% w/v LiCl and CaCl2) in anhydrous NMP.
-
Reagent Addition: Add pyridine and triphenyl phosphite to the solution.
-
Polymerization: Heat the reaction mixture to 100-120 °C and maintain for 3-6 hours. The solution will become viscous as the copolyamide forms.
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Washing and Drying: Collect the polymer by filtration, wash extensively with methanol and hot water, and then dry under vacuum at 80 °C for 24 hours.
Data Presentation
The following table summarizes the expected quantitative data for the hypothetical polymers synthesized from this compound, based on typical values for analogous fluorinated aromatic polymers.
| Property | Aromatic Polyester (Self-Polycondensation) | Aromatic Copolyamide (with 4-aminobenzoic acid) |
| Molecular Weight (Mn) | 25,000 - 40,000 g/mol | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.9 - 2.8 |
| Glass Transition (Tg) | 180 - 220 °C | 250 - 300 °C |
| Decomposition Temp. (TGA) | > 450 °C | > 480 °C |
| Tensile Strength | 80 - 110 MPa | 100 - 140 MPa |
| Solubility | Soluble in NMP, DMAc, THF | Soluble in NMP, DMAc, DMSO (with salts) |
Mandatory Visualization
Caption: Workflow for Aromatic Polyester Synthesis.
Caption: Workflow for Aromatic Copolyamide Synthesis.
Potential Applications in the Biomedical Field
The unique combination of properties imparted by the fluorinated aromatic structure makes these polymers highly suitable for various biomedical applications:
-
Drug Delivery Systems: The enhanced lipophilicity and metabolic stability due to the -CF3 group can be advantageous for creating polymer-drug conjugates or nanoparticles for controlled drug release.[6][7] The polymer's degradation rate can be tailored by copolymerization to control the release kinetics of therapeutic agents.
-
Medical Implants and Devices: The high thermal stability, mechanical strength, and chemical inertness suggest their use in fabricating durable medical implants and components of medical devices that require sterilization.[5] Fluoropolymers are known for their biocompatibility and low surface energy, which can reduce protein adhesion and thrombus formation.[5]
-
Tissue Engineering Scaffolds: The processability of these polymers into films, fibers, and porous scaffolds, combined with their biocompatibility, makes them promising candidates for tissue engineering applications. The surface properties can be further modified to enhance cell adhesion and proliferation.
-
Diagnostic Imaging: Fluorine-containing polymers can be explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI) due to the absence of a fluorine background signal in biological tissues.
Conclusion
This compound is a highly promising monomer for the development of advanced functional polymers. Its ability to undergo self-polycondensation to form aromatic polyesters and its potential for incorporation into other polymer backbones like polyamides allows for the synthesis of materials with a unique combination of high thermal stability, chemical resistance, enhanced solubility, and favorable optical and biological properties. These characteristics make the resulting polymers particularly attractive for demanding applications in the biomedical field, including drug delivery, medical devices, and tissue engineering. Further research into the synthesis and characterization of polymers based on this monomer is warranted to fully explore their potential.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 4. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. boydbiomedical.com [boydbiomedical.com]
- 6. mdpi.com [mdpi.com]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-hydroxy-5-(trifluoromethyl)benzoic acid in the Development of Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential of 2-hydroxy-5-(trifluoromethyl)benzoic acid and its derivatives as antiplatelet agents. Given the limited direct experimental data on the 5-(trifluoromethyl) isomer, this document leverages the extensive research on its structural isomer, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the active metabolite of the clinically used antiplatelet drug Triflusal.[1][2][3] The methodologies and mechanisms described herein are directly applicable to the investigation of this compound.
The primary mechanism of action for this class of compounds involves the inhibition of platelet cyclooxygenase-1 (COX-1), which in turn blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3][4] Additionally, some derivatives have been shown to inhibit phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) levels, which further suppresses platelet activation.[2][3]
Mechanism of Action: Key Signaling Pathways
The antiplatelet effect of this compound is primarily attributed to its inhibition of the arachidonic acid pathway in platelets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and industrially viable method for the synthesis of this compound is the Kolbe-Schmitt reaction of 4-(trifluoromethyl)phenol. This reaction involves the carboxylation of the phenoxide ion generated from 4-(trifluoromethyl)phenol using carbon dioxide under pressure and heat. Another reported method involves the palladium-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid.
Q2: What is the primary starting material for the Kolbe-Schmitt synthesis, and what are its critical quality attributes?
A2: The primary starting material is 4-(trifluoromethyl)phenol. The purity of this starting material is critical. Impurities in the 4-(trifluoromethyl)phenol can be carried through the process and contaminate the final product. Key quality attributes to consider are the levels of isomeric phenols and any residual solvents or reagents from its synthesis.
Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of this compound?
A3: Typical conditions for the Kolbe-Schmitt reaction involve the use of a strong base, such as sodium hydroxide or potassium hydroxide, to form the phenoxide salt of 4-(trifluoromethyl)phenol. This is followed by treatment with carbon dioxide at elevated temperature (typically 120-150°C) and pressure (5-10 atm). The choice of base can influence the regioselectivity of the carboxylation.
Q4: What are the potential impurities I should be aware of in the synthesis?
A4: Common impurities can arise from incomplete reaction, side reactions, or impurities in the starting materials. These may include unreacted 4-(trifluoromethyl)phenol, the isomeric product 4-hydroxy-3-(trifluoromethyl)benzoic acid, and potentially small amounts of dicarboxylic acids. O-carboxylation is another possible side reaction, leading to the formation of a carbonate species which is typically hydrolyzed during workup.
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent will depend on the impurity profile. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Kolbe-Schmitt reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature or pressure. 3. Presence of water in the reaction mixture. 4. Inefficient formation of the phenoxide salt. | 1. Increase reaction time or temperature within the recommended range. 2. Ensure the reaction vessel is properly sealed and pressurized. 3. Use anhydrous solvents and dry starting materials. 4. Ensure the base is fully dissolved and has reacted with the phenol before introducing CO2. |
| Presence of Unreacted 4-(trifluoromethyl)phenol | 1. Insufficient reaction time or temperature. 2. Inadequate CO2 pressure. 3. Poor mixing. | 1. Prolong the reaction duration or increase the temperature. 2. Increase the CO2 pressure to the optimal level. 3. Ensure efficient stirring throughout the reaction. |
| Formation of Isomeric Impurity (4-hydroxy-3-(trifluoromethyl)benzoic acid) | 1. Reaction temperature is too high. 2. The choice of counter-ion (e.g., K+ vs. Na+) can influence regioselectivity. | 1. Lower the reaction temperature. The ortho-isomer is generally favored at lower temperatures. 2. The use of sodium hydroxide generally favors ortho-carboxylation. |
| Product is Difficult to Purify/Discolored | 1. Presence of colored impurities from starting materials. 2. Side reactions leading to polymeric byproducts. 3. Oxidation of the phenol. | 1. Purify the starting 4-(trifluoromethyl)phenol before use. 2. Optimize reaction conditions to minimize side reactions. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider adding a small amount of a reducing agent like sodium bisulfite. |
Experimental Protocol: Kolbe-Schmitt Synthesis of this compound
Materials:
-
4-(trifluoromethyl)phenol
-
Sodium hydroxide
-
Carbon dioxide (high purity)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water (deionized)
-
Activated carbon
Procedure:
-
Phenoxide Formation: In a high-pressure reactor, dissolve 4-(trifluoromethyl)phenol in a suitable anhydrous solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide pellets and heat the mixture with stirring to form the sodium phenoxide salt. Remove the solvent under vacuum to obtain a dry powder.
-
Carboxylation: Seal the reactor and pressurize with carbon dioxide to approximately 5-10 atm. Heat the reactor to 120-150°C with vigorous stirring for 4-6 hours.
-
Workup: Cool the reactor to room temperature and slowly vent the excess CO2. Dissolve the solid reaction mixture in water.
-
Purification:
-
Treat the aqueous solution with activated carbon to remove colored impurities, then filter.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the crude this compound.
-
Filter the crude product and wash with cold water.
-
-
Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Visualizations
Synthetic Workflow
Technical Support Center: 2-Hydroxy-5-(trifluoromethyl)benzoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-hydroxy-5-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Kolbe-Schmitt reaction?
A1: The most common impurities originating from the Kolbe-Schmitt synthesis route using 4-(trifluoromethyl)phenol as a starting material are:
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Unreacted Starting Material: 4-(trifluoromethyl)phenol.
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Isomeric Byproduct: 4-hydroxy-3-(trifluoromethyl)benzoic acid. The formation of this isomer is a known challenge in the Kolbe-Schmitt reaction, where carboxylation can occur at different positions on the aromatic ring.[1][2][3]
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Other Byproducts: Depending on reaction conditions, trace amounts of other related substances may be present.
Q2: My purified this compound is off-white or slightly colored. What could be the cause?
A2: A slight coloration in the final product can be attributed to trace impurities that are highly colored. Phenolic compounds, in particular, can be susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of residual catalysts or reagents from the synthesis can also contribute to discoloration.
Q3: I am having difficulty removing the isomeric impurity, 4-hydroxy-3-(trifluoromethyl)benzoic acid. What purification techniques are most effective?
A3: Due to their similar physical properties, separating the desired this compound from its 4-hydroxy isomer can be challenging. The most effective techniques include:
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Fractional Recrystallization: This is a common method that exploits small differences in the solubility of the isomers in a particular solvent system.
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Column Chromatography: While less ideal for large-scale purification, silica gel column chromatography can be effective for separating isomers.
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pH-mediated Extraction: Carefully controlled acid-base extractions may offer some degree of separation, although this can be less efficient for isomers with very similar pKa values.
Q4: What is the recommended method for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a UV detector is typically used. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also provide valuable information about the purity and identity of the compound.[4][5][6]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water, ethanol-water mixtures, or hexane-ethyl acetate mixtures. |
| Using too much solvent: An excessive amount of solvent will keep more of the product dissolved in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Premature crystallization during hot filtration: The compound crystallizes in the funnel, leading to product loss. | Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper to speed up the filtration process. |
Problem 2: Product "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step, such as an acid-base extraction, before recrystallization. |
Problem 3: Ineffective Removal of Isomeric Impurity by Recrystallization
| Possible Cause | Troubleshooting Step |
| Solvent system does not provide sufficient solubility difference between isomers. | Experiment with different solvent systems. A mixture of a good solvent (in which the compound is readily soluble) and a poor solvent (in which it is sparingly soluble) can often provide the necessary selectivity. |
| Co-crystallization of isomers. | Perform multiple recrystallization steps. Each successive recrystallization will enrich the desired isomer. |
| Equilibrium between isomers. | While less common, ensure that the purification conditions (e.g., high temperatures for prolonged periods) do not promote isomerization. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79427-88-6 | [7][8] |
| Molecular Formula | C₈H₅F₃O₃ | [7][9] |
| Molecular Weight | 206.12 g/mol | [10] |
| Appearance | White crystalline solid | [10] |
| Boiling Point | 292.8 ± 40.0 °C (Predicted) | [10][11] |
| Storage Temperature | Room Temperature, Inert atmosphere | [7][11] |
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Water | Benzoic acid and its derivatives often have low solubility in cold water and significantly higher solubility in hot water, making it a good, inexpensive, and non-flammable choice.[12][13] |
| Ethanol/Water | A mixture of ethanol and water can be fine-tuned to achieve the optimal solubility profile for recrystallization. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. |
| Hexane/Ethyl Acetate | This non-polar/polar aprotic solvent system is effective for many organic compounds. The crude product is dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. |
| Toluene | Aromatic compounds can sometimes be effectively recrystallized from toluene. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined empirically on a small scale first.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent (e.g., water) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube. The compound should dissolve completely. Allow to cool. Crystals should form. If the compound is too soluble at room temperature, try a less polar solvent or a solvent mixture.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a stirring bar for efficient dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).
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Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid is protonated). A common starting gradient is 30:70 (v/v) acetonitrile:acidified water, which can be optimized as needed.[4][5]
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. helixchrom.com [helixchrom.com]
- 7. This compound | 79427-88-6 [sigmaaldrich.com]
- 8. 79427-88-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 10. This compound (79427-88-6) for sale [vulcanchem.com]
- 11. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. scribd.com [scribd.com]
Optimizing reaction conditions for the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Kolbe-Schmitt reaction, which involves the carboxylation of 4-(trifluoromethyl)phenol.[1][2][3][4][5] This electrophilic aromatic substitution reaction uses a phenoxide intermediate, which is more reactive than the phenol itself.[4]
Q2: Why is the formation of the phenoxide ion crucial in the Kolbe-Schmitt reaction?
A2: The phenoxide ion is a much stronger nucleophile than the corresponding phenol. The negative charge on the oxygen atom is delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack by a weak electrophile like carbon dioxide (CO₂).[2][4]
Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of this compound?
A3: Typically, 4-(trifluoromethyl)phenol is first treated with a strong base like sodium hydroxide (NaOH) to form the sodium phenoxide salt. This salt is then heated under pressure (typically 5-100 atm) with carbon dioxide.[1] The reaction is followed by acidification (e.g., with HCl) to yield the final product. Anhydrous conditions are crucial for good yields, as moisture can consume the phenoxide.[1]
Q4: What is the primary isomer formed in this reaction, and how can I influence its formation?
A4: The Kolbe-Schmitt reaction can produce both ortho- and para-hydroxybenzoic acids. For the synthesis of this compound, the ortho isomer is the desired product. The choice of the counter-ion from the base can influence the regioselectivity. Smaller counter-ions like Na⁺ and K⁺ tend to favor the formation of the ortho product, while larger counter-ions like Cs⁺ can favor the para product due to steric hindrance.[1]
Q5: I am trying to synthesize an amide derivative of this compound. What are some common coupling reagents I can use?
A5: For amide bond formation, direct reaction between the carboxylic acid and an amine is generally inefficient.[6] Common coupling reagents that activate the carboxylic acid include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions such as the formation of N-acylurea.[6] Other effective coupling agents include HATU and BOP.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the phenoxide. 2. Presence of moisture in reagents or glassware. 3. Insufficient CO₂ pressure or temperature. 4. Deactivation of the aromatic ring. | 1. Ensure a stoichiometric amount or slight excess of a strong, dry base (e.g., NaOH, KOH) is used. 2. Thoroughly dry all glassware and use anhydrous solvents.[1] 3. Increase CO₂ pressure and/or reaction temperature within the recommended range for the specific substrate. 4. The trifluoromethyl group is electron-withdrawing, which can make the reaction more challenging than with phenol itself; harsher conditions (higher temperature/pressure) may be required. |
| Formation of Para Isomer (4-hydroxy-3-(trifluoromethyl)benzoic acid) | 1. Reaction temperature is too high. 2. Use of a bulky counter-ion (e.g., Cs⁺). | 1. Optimize the reaction temperature; lower temperatures often favor the ortho product. 2. Use a sodium or potassium base (e.g., NaOH, KOH) to favor ortho-carboxylation.[1] |
| Product is an Oil or Difficult to Purify | 1. Presence of unreacted starting material (4-(trifluoromethyl)phenol). 2. Mixture of ortho and para isomers. 3. Presence of other byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Isomers can sometimes be separated by careful column chromatography or fractional crystallization. Experiment with different solvent systems (e.g., ethyl acetate/hexanes). 3. Recrystallization is a common method for purifying benzoic acid derivatives.[7] |
| Incomplete Amide Coupling Reaction (for derivatives) | 1. Inactive coupling reagents (especially moisture-sensitive ones like EDC). 2. Insufficient activation of the carboxylic acid. 3. Formation of a stable N-acylurea byproduct. | 1. Use fresh, high-purity coupling reagents and store them under anhydrous conditions.[6] 2. Ensure the reaction is anhydrous. Consider increasing the amount of coupling agent slightly. 3. Add HOBt to the reaction mixture to form a more stable active ester and minimize rearrangement to the N-acylurea.[6] |
| Emulsion Formation During Work-up | 1. Formation of salts that act as surfactants. | 1. Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions.[6] |
Quantitative Data Presentation
Table 1: General Reaction Parameters for Kolbe-Schmitt Synthesis
| Parameter | Typical Range | Notes |
| Substrate | 4-(trifluoromethyl)phenol | --- |
| Base | NaOH, KOH | 1.0 - 1.2 equivalents |
| Solvent | Toluene or solvent-free | Anhydrous conditions are critical.[1] |
| CO₂ Pressure | 5 - 100 atm | Higher pressure generally improves yield. |
| Temperature | 120 - 150 °C | Temperature control is key for regioselectivity. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 40 - 70% | Highly dependent on specific conditions and substrate reactivity. |
Table 2: Comparison of Amide Coupling Reagents for Derivative Synthesis
| Coupling Reagent | Additive | Typical Solvent | Temperature | Common Byproduct |
| EDC | HOBt | DCM, DMF | 0 °C to RT | N-acylurea[6] |
| DCC | HOBt | DCM, THF | 0 °C to RT | Dicyclohexylurea (DCU) |
| HATU | DIPEA | DMF, NMP | 0 °C to RT | --- |
| BOP | DIPEA | DMF | 0 °C to RT | HMPA |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
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Phenoxide Formation: In a dry, high-pressure autoclave equipped with a mechanical stirrer, add 4-(trifluoromethyl)phenol (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add powdered sodium hydroxide (1.1 eq).
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Solvent Addition (Optional): If a solvent is used, add anhydrous toluene.
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Carboxylation: Seal the autoclave and heat the mixture to 125-135 °C with vigorous stirring. Pressurize the vessel with carbon dioxide to 80-100 atm.
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Reaction Monitoring: Maintain the temperature and pressure for 6-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or GC-MS after acidification.
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Work-up: After cooling the reactor to room temperature, carefully vent the CO₂. Dissolve the solid reaction mass in water.
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Purification:
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Filter the aqueous solution to remove any insoluble impurities.
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Transfer the filtrate to a beaker and cool in an ice bath.
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Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
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The product will precipitate as a white solid.
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Collect the solid by vacuum filtration and wash with cold water.
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Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Protocol 2: Synthesis of an Amide Derivative using EDC/HOBt Coupling
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Activation: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
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Coupling: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up:
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Dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to afford the pure amide derivative.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Kolbe schmitt reaction | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Side reactions to avoid during the synthesis of trifluoromethylated benzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trifluoromethylated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylated benzoic acids?
A1: The primary methods for synthesizing trifluoromethylated benzoic acids include:
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Trifluoromethylation of Halobenzoic Acids: This is a widely used approach where a halobenzoic acid (commonly iodo- or bromobenzoic acid) is coupled with a trifluoromethylating reagent, often using a copper or palladium catalyst.
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Hydrolysis of Benzotrifluorides: This method involves the hydrolysis of a trifluoromethylated toluene derivative (a benzotrifluoride) to the corresponding benzoic acid. This can be achieved under strong acidic or basic conditions.
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Decarboxylative Trifluoromethylation: While less common for direct synthesis, this involves the replacement of a carboxylic acid group on a phthalic acid derivative or a related compound with a trifluoromethyl group. This method is often challenging due to the high activation barrier for the decarboxylation of aromatic carboxylic acids.[1][2]
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Grignard Reagent Carboxylation: This involves the formation of a Grignard reagent from a trifluoromethylated aryl halide, followed by carboxylation with carbon dioxide.
Q2: My trifluoromethylation of an iodobenzoic acid is giving low yields. What are the likely causes?
A2: Low yields in the trifluoromethylation of iodobenzoic acids are often due to several side reactions. The most common issues include:
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Protodehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of benzoic acid as a byproduct.
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Hydrolysis of the Trifluoromethylating Reagent: Many trifluoromethylating reagents are sensitive to moisture. Any water in the reaction mixture can lead to the decomposition of the reagent.
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Decarboxylation: Under harsh reaction conditions, the benzoic acid starting material or product can lose carbon dioxide.
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Formation of Biaryl Impurities: Homocoupling of the starting material can lead to the formation of biphenyl dicarboxylic acids.
Q3: I am observing the formation of a significant amount of the corresponding non-trifluoromethylated benzoic acid in my reaction. How can I minimize this?
A3: The formation of the non-trifluoromethylated benzoic acid is likely due to protodehalogenation. To minimize this side reaction:
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Ensure Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching intermediates that could lead to protonation.
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Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodehalogenation relative to the desired trifluoromethylation.
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Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of this side reaction. It is recommended to perform small-scale optimizations to find the ideal conditions for your specific substrate.
Q4: Can the carboxylic acid group itself react with the trifluoromethylating reagent?
A4: Yes, under certain conditions, the carboxylic acid group can be a reactive site. For instance, some trifluoromethylating reagents can react with carboxylic acids to form trifluoromethyl esters.[3] It is crucial to choose a synthetic method where the trifluoromethylation is selective for the desired position on the aromatic ring.
Troubleshooting Guides
Guide 1: Copper-Catalyzed Trifluoromethylation of Halobenzoic Acids
This guide focuses on the common issues encountered during the copper-catalyzed trifluoromethylation of iodo- or bromobenzoic acids.
Typical Reaction Scheme:
Potential Problems and Solutions:
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive catalyst | Use a freshly opened container of the copper catalyst or pretreat it to remove any oxides. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and byproduct increase. | |
| Inefficient trifluoromethylating reagent | Ensure the trifluoromethylating reagent is fresh and has been stored under the recommended conditions. | |
| Significant formation of benzoic acid (protodehalogenation) | Presence of a proton source (e.g., water) | Use anhydrous solvents and reagents, and run the reaction under a dry, inert atmosphere. |
| Hydrogen atom transfer from the solvent | Consider using a solvent less prone to hydrogen atom donation. | |
| Formation of biphenyl dicarboxylic acid | High concentration of the aryl halide | Use a more dilute solution or add the halobenzoic acid slowly to the reaction mixture. |
| Decarboxylation of starting material or product | Reaction temperature is too high | Optimize the temperature to be high enough for trifluoromethylation but low enough to prevent significant decarboxylation. |
The following table provides an example of how reaction conditions can influence the formation of a common side product in a related reaction. In the synthesis of 3,5-bis(trifluoromethyl)benzoic acid via a Grignard reaction, the formation of the "proteo" byproduct (where the carboxyl group is replaced by hydrogen) is highly temperature-dependent.
| Carboxylation Temperature (°C) | Proteo Byproduct (%) |
| 0 | 10-11 |
| -20 | 10-11 |
| -40 | 5 |
Data adapted from a study on the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[4] This illustrates the critical role of temperature optimization in minimizing side reactions.
Guide 2: Hydrolysis of Trifluoromethylarenes to Trifluoromethylated Benzoic Acids
This guide addresses issues related to the synthesis of trifluoromethylated benzoic acids via the hydrolysis of a trifluoromethyl-substituted precursor.
Typical Reaction Scheme:
References
- 1. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Stability of 2-hydroxy-5-(trifluoromethyl)benzoic acid in different solvents and pH
Welcome to the technical support center for 2-hydroxy-5-(trifluoromethyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, a derivative of salicylic acid, is characterized by relatively high thermal stability, as indicated by its elevated boiling point of 292.8 ± 40.0 °C at 760 mmHg.[1] The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability.[1] An intramolecular hydrogen bond between the hydroxyl and carbonyl groups also contributes to the compound's overall stability.[1]
Q2: How is this compound expected to behave at different pH values?
Q3: What are the likely degradation pathways for this compound?
Based on studies of similar salicylic acid derivatives, the primary degradation pathways are likely to involve hydrolysis and oxidation.[4][5] Decarboxylation is considered a less significant degradation pathway for 5-substituted salicylic acids.[5] Under oxidative stress, the aromatic ring is susceptible to attack, potentially leading to the formation of hydroxylated or ring-opened products.
Q4: In which solvents is this compound soluble and how might the solvent affect its stability?
The compound is a white crystalline solid.[1] While specific solubility data in a wide range of organic solvents is not extensively documented in the search results, its lipophilic nature (LogP of 3.89) suggests good solubility in less polar organic solvents.[1] In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond accepting solvents, the formation of these dimers is inhibited in favor of interactions with the solvent.[6] The choice of solvent can influence the reactivity and degradation kinetics of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent analytical results in a stability study. | Sample degradation during preparation or storage. | Prepare samples fresh for each analysis. Ensure consistent and appropriate storage conditions (e.g., refrigeration at 2-8°C as recommended for the solid compound).[1] |
| Incomplete dissolution of the compound. | Use a solvent in which the compound is freely soluble. Sonication may aid in dissolution. | |
| Issues with the analytical method (e.g., HPLC). | Verify the suitability of the mobile phase and column for the compound. Ensure the method is validated for stability-indicating properties. | |
| Unexpected peaks in the chromatogram. | Presence of degradation products. | Conduct forced degradation studies to identify potential degradation products and confirm the specificity of the analytical method.[7] |
| Impurities in the starting material or solvent. | Use high-purity solvents and reagents. Analyze a blank (solvent only) and a sample of the starting material to identify any pre-existing impurities. | |
| Low recovery of the compound from a formulation. | Adsorption of the compound onto container surfaces. | Use inert container materials (e.g., glass or polypropylene). Silanized glassware may be necessary for low concentrations. |
| Chemical interaction with excipients in the formulation. | Investigate potential incompatibilities between this compound and other components of the formulation. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the reviewed literature, the following table provides a hypothetical summary based on typical results from forced degradation studies of similar aromatic carboxylic acids. This table is intended for illustrative purposes to guide experimental design.
| Stress Condition | Solvent/Medium | Temperature | Duration | Hypothetical % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15 - 25% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 20 - 30% |
| Neutral Hydrolysis | Water | 80°C | 72 hours | 5 - 10% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 10 - 20% |
| Thermal (Solid) | N/A | 105°C | 48 hours | < 5% |
| Photostability (Solution) | Methanol | Room Temp | ICH Q1B | 5 - 15% |
Experimental Protocols
The following are detailed methodologies for key experiments related to stability testing, adapted from general guidelines and studies on similar compounds.[4][7][8]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 1 M and 0.1 M
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Sodium hydroxide (NaOH), 1 M and 0.1 M
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Hydrogen peroxide (H₂O₂), 3% solution
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HPLC-grade methanol, acetonitrile, and water
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Volumetric flasks, pipettes, and pH meter
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Acid Hydrolysis:
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To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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Incubate the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
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To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
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Incubate the solution at 60°C for specified time points.
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
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Oxidative Degradation:
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Mix a known volume of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
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Store the solution at room temperature, protected from light, for specified time points.
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Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (in solution):
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Dilute the stock solution in a suitable solvent (e.g., water:methanol 50:50).
-
Reflux the solution at 80°C for specified time points.
-
Cool the samples and dilute for analysis.
-
-
Photostability:
-
Expose a solution of the compound in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure, withdraw samples from both the exposed and control solutions and dilute for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the compound (likely in the range of 230-300 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Method Development:
-
Inject a solution of the unstressed compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Adjust the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation product peaks. A PDA detector is useful for assessing peak purity.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the compound from spiked samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound (79427-88-6) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid, particularly addressing the issue of low reaction yields.
Troubleshooting Guide
The primary route for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of 4-(trifluoromethyl)phenol. Below are common issues and their potential solutions presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in the Kolbe-Schmitt synthesis of this compound can stem from several factors:
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Suboptimal Reaction Conditions: The temperature and pressure are critical. For ortho-carboxylation, higher temperatures are generally favored.
-
Presence of Moisture: The reaction is sensitive to water, which can consume the phenoxide and reduce the yield.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material.
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Formation of Byproducts: The primary byproduct is often the isomeric 4-hydroxy-3-(trifluoromethyl)benzoic acid. Dicarboxylation products can also form.
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Product Loss During Workup and Purification: The product can be lost during extraction, precipitation, or recrystallization steps.
Q2: I am observing a significant amount of a byproduct. How can I improve the regioselectivity for the desired ortho-product?
A2: The formation of the para-isomer, 4-hydroxy-3-(trifluoromethyl)benzoic acid, is a common issue. To favor the formation of the desired this compound (ortho-product), consider the following:
-
Choice of Base: Use sodium hydroxide to generate the sodium phenoxide. Sodium ions favor the formation of a chelate with the carbon dioxide and the phenoxide oxygen, promoting ortho-carboxylation. Potassium hydroxide, in contrast, tends to yield more of the para-isomer.[1][2]
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Temperature Control: Higher reaction temperatures (around 150-200°C) generally favor the formation of the thermodynamically more stable ortho-isomer.[1]
Q3: How can I minimize the amount of unreacted 4-(trifluoromethyl)phenol in my final product?
A3: The presence of unreacted starting material is a common indicator of an incomplete reaction. To drive the reaction to completion:
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Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. The presence of water will consume the sodium phenoxide and prevent it from reacting with carbon dioxide.
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Optimize Reaction Time and Temperature: A longer reaction time or a higher temperature may be necessary to achieve full conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Effective Mixing: Ensure efficient stirring to maximize the contact between the solid sodium 4-(trifluoromethyl)phenoxide and the carbon dioxide gas.
Q4: What is the best way to purify the crude product and remove byproducts?
A4: Purification can be challenging due to the similar properties of the desired product and the para-isomer.
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Acid-Base Extraction: The acidic nature of the carboxylic acid and the phenolic hydroxyl group allows for purification through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate) to separate the acidic products from neutral impurities. The aqueous layer can then be acidified to precipitate the benzoic acids.
-
Recrystallization: Recrystallization from a suitable solvent system can be effective. Experiment with different solvents (e.g., water, ethanol/water, toluene) to find conditions that selectively crystallize the desired this compound.
-
Column Chromatography: If other methods fail to provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of this compound via the Kolbe-Schmitt reaction?
Q: How does the trifluoromethyl group affect the Kolbe-Schmitt reaction?
A: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity of the Phenol: 4-(trifluoromethyl)phenol is more acidic than phenol, which can affect the ease of phenoxide formation.
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution, which is the key step in the Kolbe-Schmitt reaction. This may necessitate more forcing reaction conditions (higher temperature and pressure) to achieve a reasonable reaction rate.
Q: Can I perform this reaction at atmospheric pressure?
A: The traditional Kolbe-Schmitt reaction requires high pressure of carbon dioxide to achieve good yields.[2] While some methods for carboxylation of phenols at atmospheric pressure have been developed, they often require specific additives and may not be directly applicable to 4-(trifluoromethyl)phenol without optimization.[4][5][6] For the synthesis of this compound, a high-pressure reactor is generally recommended.
Q: Are there any alternative synthesis routes to this compound?
A: While the Kolbe-Schmitt reaction is the most direct route, other multi-step synthetic pathways could potentially be employed, though they may be more complex and less atom-economical. One could envision a route involving the introduction of the carboxylic acid and hydroxyl groups to a pre-functionalized trifluoromethyl-benzene derivative. However, for a straightforward synthesis, optimizing the Kolbe-Schmitt reaction is the most common approach.
Data Presentation
Due to the lack of specific quantitative data for the synthesis of this compound in the provided search results, the following table summarizes the general influence of key reaction parameters on the outcome of the Kolbe-Schmitt reaction based on analogous systems.
| Parameter | Effect on Yield and Selectivity | Rationale |
| Temperature | Higher temperatures (150-200°C) generally favor ortho-carboxylation. | The ortho-isomer is the thermodynamically more stable product. |
| Pressure (CO2) | Higher pressure increases the concentration of CO2, driving the reaction forward and improving the yield. | Le Chatelier's principle. |
| Base Cation | Sodium (Na+) favors ortho-carboxylation. Potassium (K+) tends to favor para-carboxylation. | The smaller sodium ion forms a more stable chelate intermediate with the phenoxide and CO2, directing the carboxylation to the ortho position.[1][2] |
| Reaction Time | Longer reaction times can lead to higher conversion but may also increase the formation of byproducts. | Important to find the optimal balance for maximum yield of the desired product. |
| Moisture | The presence of water significantly reduces the yield. | Water reacts with the phenoxide, preventing its reaction with CO2. |
Experimental Protocols
General Protocol for the Kolbe-Schmitt Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydroxide
-
Carbon dioxide (high pressure)
-
Hydrochloric acid (concentrated)
-
Anhydrous solvent (e.g., toluene, if used for drying)
-
High-pressure autoclave reactor
Procedure:
-
Preparation of Sodium 4-(trifluoromethyl)phenoxide:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a minimal amount of a suitable anhydrous solvent or handle it as a melt if its melting point is low enough and it is thermally stable.
-
Carefully add one molar equivalent of sodium hydroxide (as a solid or a concentrated solution).
-
Remove the solvent and any water formed under vacuum, heating gently if necessary, to obtain the dry sodium 4-(trifluoromethyl)phenoxide salt. It is crucial that the salt is completely dry.
-
-
Carboxylation Reaction:
-
Transfer the dry sodium 4-(trifluoromethyl)phenoxide to a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon dioxide to the desired pressure (e.g., 80-100 atm).
-
Heat the autoclave to the reaction temperature (e.g., 150-180°C) with vigorous stirring.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.
-
Dissolve the solid reaction mixture in water.
-
Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
-
Alternatively, use acid-base extraction or column chromatography for further purification if necessary.
-
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting of this compound.
Caption: Generalized reaction pathway for the Kolbe-Schmitt synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Factors influencing reaction yield.
References
- 1. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylation of Phenols with CO2 at Atmospheric Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
Methods for removing unreacted starting materials from 2-hydroxy-5-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-5-(trifluoromethyl)benzoic acid. The following information is designed to help you remove unreacted starting materials and other impurities from your final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly the removal of the common starting material, 4-(trifluoromethyl)phenol.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent was too effective, keeping the product dissolved even at low temperatures. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent system (e.g., ethanol/water, toluene/hexane) can also be optimized. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Product is Oily or Fails to Crystallize | The melting point of the product is lower than the boiling point of the solvent, causing it to "oil out". | Choose a solvent with a lower boiling point. Alternatively, add a co-solvent in which the product is less soluble to induce crystallization. |
| High amount of impurities present. | Consider a preliminary purification step like acid-base extraction before recrystallization. | |
| Incomplete Separation with Acid-Base Extraction | The pH of the aqueous phase was not sufficiently basic to deprotonate the carboxylic acid. | Ensure the pH of the aqueous base (e.g., sodium bicarbonate solution) is high enough to convert the benzoic acid derivative to its water-soluble carboxylate salt. |
| Insufficient mixing of the organic and aqueous layers. | Shake the separatory funnel vigorously to ensure thorough mixing and complete extraction. | |
| Emulsion formation at the interface. | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent) was chosen. | Select an eluent system that provides a good separation of the product and impurities on a TLC plate before running the column. The Rf value of the product should be between 0.2 and 0.4. |
| Column was overloaded. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight). |
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material I need to remove from my this compound synthesis?
A1: The most common synthetic route to this compound is the Kolbe-Schmitt reaction, which utilizes 4-(trifluoromethyl)phenol as the starting material. Therefore, this is the primary impurity you will likely need to remove.
Q2: How can I effectively separate this compound from unreacted 4-(trifluoromethyl)phenol?
A2: The most effective methods leverage the difference in acidity between the carboxylic acid product and the phenolic starting material. Acid-base extraction is a highly effective technique. By using a weak base like sodium bicarbonate, you can selectively deprotonate the more acidic this compound, making it water-soluble, while the less acidic 4-(trifluoromethyl)phenol remains in the organic layer.
Q3: What is a good solvent for recrystallizing this compound?
A3: A good starting point for recrystallization is a mixed solvent system. Given the polar nature of the carboxylic acid and hydroxyl groups, along with the nonpolar trifluoromethyl group, a combination of a polar solvent like ethanol or methanol with a non-polar solvent like water or hexane can be effective. The ideal ratio will need to be determined experimentally to achieve high purity and recovery. Toluene has also been used for the recrystallization of similar substituted benzoic acids.
Q4: How do I know if my purified this compound is pure?
A4: The purity of your final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can accurately determine the percentage of purity. Other methods include measuring the melting point of your product and comparing it to the literature value (a sharp melting point close to the known value indicates high purity) and Thin-Layer Chromatography (TLC) to check for the presence of impurities.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, flash column chromatography can be used for purification. A silica gel stationary phase is typically used. The mobile phase (eluent) will likely be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the more polar this compound from the less polar 4-(trifluoromethyl)phenol.
Data Presentation
The following table summarizes the key properties of this compound and its common starting material, 4-(trifluoromethyl)phenol, which are critical for developing effective purification strategies.
| Property | This compound | 4-(Trifluoromethyl)phenol | Relevance to Purification |
| Molecular Weight | 206.12 g/mol | 162.11 g/mol | Affects molar calculations for reagents. |
| pKa | ~3-4 (estimated for a substituted salicylic acid) | ~9-10 | The significant difference in acidity is the basis for separation by acid-base extraction. |
| Solubility in Water | Sparingly soluble | Insoluble[1] | The sodium salt of the product is water-soluble, which is key for extraction. |
| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, acetone) | Slightly soluble in chloroform, DMSO, methanol[1] | Important for choosing solvents for recrystallization and chromatography. |
| LogP | 3.89[2] | ~2.6 (estimated) | Indicates higher lipophilicity for the product, influencing solvent choice. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol describes the separation of this compound from 4-(trifluoromethyl)phenol.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
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Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the product. Combine all aqueous extracts.
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The organic layer now contains the unreacted 4-(trifluoromethyl)phenol and can be set aside.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M HCl dropwise to the aqueous extract while stirring until the solution becomes acidic (test with pH paper). This compound will precipitate out as a white solid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Recrystallization Protocol
This protocol is for the further purification of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid.
-
If using a mixed solvent system, add the second solvent (the one in which the product is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals completely.
HPLC Method for Purity Analysis
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid or phosphoric acid to acidify the mobile phase and ensure the carboxylic acid is protonated.
Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Prepare a standard solution of pure this compound of a known concentration in the mobile phase.
-
Prepare a solution of your purified sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of your sample can be determined by comparing the peak area of your product to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-making guide for selecting a purification method.
References
Technical Support Center: Optimization of HPLC Separation for 2-hydroxy-5-(trifluoromethyl)benzoic acid and its Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydroxy-5-(trifluoromethyl)benzoic acid and its positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing co-elution or poor resolution of this compound and its isomers on a standard C18 column?
A1: Positional isomers of aromatic acids, such as the isomers of this compound, often exhibit very similar hydrophobicity. Standard C18 columns primarily separate compounds based on hydrophobic interactions, which may be insufficient to resolve molecules with subtle structural differences. For enhanced selectivity, alternative stationary phases are often required.
Q2: What type of HPLC column is recommended for separating positional isomers of trifluoromethyl-substituted benzoic acids?
A2: A Pentafluorophenyl (PFP) stationary phase is highly recommended for separating positional isomers of halogenated and polar aromatic compounds.[1][2] PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can significantly enhance selectivity for these types of isomers compared to traditional C18 columns.[3][4]
Q3: How does the mobile phase pH affect the separation of these acidic isomers?
A3: As acidic compounds, the retention of this compound and its isomers is highly dependent on the mobile phase pH. To ensure reproducible retention and improve peak shape, it is crucial to use a buffered mobile phase with a pH that is at least 1.5 to 2 pH units below the pKa of the analytes. This suppresses the ionization of the carboxylic acid group, leading to increased hydrophobicity and retention on a reversed-phase column. An acidic modifier like formic acid, acetic acid, or phosphoric acid is commonly used.
Q4: Can changing the organic modifier in the mobile phase improve the separation?
A4: Yes, switching between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can alter the selectivity of the separation. Acetonitrile and methanol have different properties that influence their interaction with the analyte and the stationary phase, leading to changes in elution order and resolution. If you are experiencing co-elution with one organic modifier, it is worthwhile to evaluate the other.
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing for acidic compounds like hydroxybenzoic acid derivatives is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress the ionization of both the analyte and the silanols. Using a modern, high-purity, end-capped column can also minimize this issue. Another potential cause is column overload; in this case, reducing the sample concentration or injection volume may resolve the problem.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation of Isomers | Insufficient selectivity of the stationary phase. | Switch from a standard C18 column to a Pentafluorophenyl (PFP) column to leverage alternative separation mechanisms like π-π and dipole-dipole interactions.[1][2][3][4] |
| Suboptimal mobile phase composition. | 1. Adjust pH: Ensure the mobile phase is buffered to a pH at least 1.5-2 units below the analyte's pKa. 2. Change Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier to alter selectivity. | |
| Peak Tailing | Secondary interactions with silanol groups. | Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress analyte and silanol ionization. Employ a high-purity, end-capped column. |
| Column Overload. | Reduce the injection volume or dilute the sample. | |
| Irreproducible Retention Times | Unstable mobile phase pH. | Use a suitable buffer (e.g., phosphate or acetate) at an appropriate concentration to maintain a consistent pH. |
| Temperature fluctuations. | Use a column oven to maintain a constant and controlled temperature. | |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. | |
| Broad Peaks | Extra-column dead volume. | Check and minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
Experimental Protocols
The following protocols provide a starting point for the method development for the separation of this compound and its isomers.
Protocol 1: Recommended Method Using a PFP Column
This method is recommended for achieving optimal selectivity between positional isomers.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV detector |
| Column | Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Start with a 60:40 (A:B) mixture and adjust as needed. A shallow gradient may be required to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~230-254 nm (determine optimum wavelength by UV scan) |
| Injection Volume | 5 µL |
Protocol 2: Alternative Method Using a C18 Column
This method can be attempted, but may require more extensive optimization to resolve all isomers.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[5] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH)[5] |
| Gradient Program | A starting point could be 70:30 (A:B). Isocratic or gradient elution may be explored. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | ~230-254 nm (determine optimum wavelength by UV scan) |
| Injection Volume | 5 µL |
Visualizations
Troubleshooting Workflow for Isomer Separation
Caption: A logical workflow for troubleshooting poor HPLC isomer separation.
Interaction Mechanisms: C18 vs. PFP Columns
Caption: Comparison of analyte interaction mechanisms on C18 and PFP columns.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid and Salicylic Acid
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), salicylic acid has long been a benchmark compound. Its derivatives have been extensively explored to enhance efficacy and improve safety profiles. One such derivative, 2-hydroxy-5-(trifluoromethyl)benzoic acid, along with its closely related and clinically significant analogue triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid), presents a compelling case for comparative analysis. This guide provides a detailed, evidence-based comparison of the biological activities of triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), with aspirin (acetylsalicylic acid) and its active metabolite, salicylic acid.
Executive Summary
Triflusal, a structural analogue of aspirin, demonstrates a distinct pharmacological profile. While both triflusal and aspirin exert their primary antiplatelet effects through the inhibition of cyclooxygenase-1 (COX-1), triflusal's mechanism is multifaceted.[1] Its active metabolite, HTB, contributes to its antiplatelet activity through mechanisms independent of COX-1 inhibition, such as phosphodiesterase (PDE) inhibition.[1] This dual mechanism may contribute to its comparable efficacy to aspirin in preventing thrombotic events, but with a potentially better safety profile, particularly a lower risk of gastrointestinal bleeding.[1][2][3]
Comparative Biological Activity: A Data-Driven Overview
The biological activities of triflusal/HTB and aspirin/salicylic acid have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: Comparative Effects on Cyclooxygenase (COX) Pathway and Platelet Aggregation
| Parameter | Triflusal | Aspirin (Acetylsalicylic Acid) | Key Findings & References |
| Thromboxane B2 (TxB2) Inhibition (serum) | 85% reduction | 99% reduction | Both drugs strongly inhibit TxB2 formation, a key mediator of platelet aggregation.[4][5][6] |
| 6-keto-Prostaglandin F1α (Prostacyclin) Inhibition (plasma) | 8.8% reduction (negligible) | 97.8% reduction | Triflusal shows minimal inhibition of vascular prostacyclin, a vasodilator and inhibitor of platelet aggregation, suggesting a more favorable cardiovascular profile.[4][5][6][7] |
| ADP-induced Platelet Aggregation Inhibition (whole blood) | 67% inhibition | 46% inhibition | Triflusal demonstrated significantly greater inhibition of ADP-induced platelet aggregation compared to aspirin in diabetic patients.[6] |
| COX-1 Inhibition | Irreversible acetylation | Irreversible acetylation | Both drugs act as irreversible inhibitors of COX-1, which is central to their antiplatelet effects.[1][5][8] |
Table 2: Clinical Efficacy and Safety in Secondary Stroke Prevention (TACIP Study)
| Outcome | Triflusal (600 mg/d) | Aspirin (325 mg/d) | Relative Risk Reduction (RRR) & Significance |
| Primary Efficacy Endpoint (Nonfatal ischemic stroke, nonfatal AMI, vascular death) | 13.1% (138/1055) | 12.4% (130/1052) | No significant difference (p=0.87).[2][9] |
| Major Systemic Hemorrhage | 1.2% (13/1055) | 2.9% (31/1052) | 58% RRR with triflusal (p=0.006).[2][9] |
| Any Cerebral or Major Systemic Hemorrhage | 1.9% (20/1055) | 4.0% (42/1052) | 52% RRR with triflusal (p=0.004).[2][9] |
| Overall Hemorrhagic Adverse Events | 16.7% | 25.2% | Significantly lower in the triflusal group (p<0.001).[9] |
Table 3: Effects on Inflammatory and Signaling Pathways
| Pathway/Molecule | Triflusal/HTB | Aspirin/Salicylate | Key Findings & References |
| NF-κB Activation Inhibition (IC50) | HTB: ~2 mM | Aspirin: 4 mM, Salicylate: >4 mM | HTB is a more potent inhibitor of NF-κB activation, a key regulator of inflammation.[10] |
| VCAM-1 mRNA Expression Inhibition (at 4 mM) | Complete inhibition | 36-43% inhibition | Triflusal and HTB more effectively suppress the expression of this adhesion molecule involved in inflammation.[10] |
| Nitric Oxide (NO) Synthesis in Neutrophils | Greater stimulation | Stimulation | Triflusal shows a more powerful stimulation of the NO/cGMP system, which has antiplatelet and vasodilatory effects.[11] |
| Interleukin-6 (IL-6) Levels (in acute ischemic stroke) | Lower levels | Higher levels | Triflusal was associated with lower levels of the pro-inflammatory cytokine IL-6 compared to aspirin.[12] |
Signaling Pathways and Mechanisms of Action
The differential biological activities of triflusal and aspirin stem from their distinct interactions with key signaling pathways.
Caption: Comparative Mechanism of Action of Triflusal and Aspirin.
This diagram illustrates that both triflusal and aspirin inhibit COX-1, thereby reducing thromboxane A2 (TXA2) production and platelet aggregation. However, aspirin also strongly inhibits COX-2, which reduces the production of beneficial prostacyclin (PGI2). Triflusal has a minimal effect on COX-2.[7] Additionally, triflusal's metabolite, HTB, inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP), which further inhibits platelet aggregation.[1]
Experimental Protocols
To facilitate further research, detailed methodologies for key comparative experiments are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (Triflusal, HTB, Aspirin, Salicylic Acid) against COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds, and a microplate reader.
-
Procedure:
-
Prepare a series of dilutions for each test compound in a suitable solvent.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces Prostaglandin G2 (PGG2), which is then reduced, and the resulting product is measured colorimetrically at 590 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Whole Blood Platelet Aggregation Assay
-
Objective: To measure the inhibitory effect of test compounds on platelet aggregation induced by an agonist (e.g., ADP, collagen).
-
Materials: Freshly drawn human whole blood (anticoagulated with sodium citrate), platelet agonist (e.g., ADP), test compounds, and a whole-blood aggregometer.
-
Procedure:
-
Pre-incubate whole blood samples with various concentrations of the test compounds or vehicle control for a specified time at 37°C.
-
Add the platelet agonist (e.g., ADP at a final concentration of 2.5 µM) to initiate aggregation.
-
Monitor the change in electrical impedance between two electrodes immersed in the blood sample for 5-10 minutes. As platelets aggregate on the electrodes, the impedance increases.
-
The extent of aggregation is quantified as the maximum change in impedance.
-
Calculate the percentage of inhibition of aggregation for each test compound relative to the vehicle control.
-
Protocol 3: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Objective: To assess the inhibitory effect of test compounds on the activation and nuclear translocation of the NF-κB p65 subunit.
-
Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, tumor necrosis factor-alpha (TNF-α) to stimulate NF-κB activation, test compounds, primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining, and a fluorescence microscope.
-
Procedure:
-
Culture HUVECs on glass coverslips until they reach 80-90% confluency.
-
Pre-treat the cells with test compounds at various concentrations for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical to clinical comparison of antiplatelet agents like triflusal and aspirin.
Caption: Drug Development and Comparison Workflow.
Conclusion
The available evidence indicates that this compound's clinically utilized analogue, triflusal, presents a distinct biological profile compared to aspirin. While both are effective antiplatelet agents through COX-1 inhibition, triflusal offers the advantages of minimal prostacyclin inhibition and an additional anti-aggregatory mechanism via PDE inhibition by its metabolite, HTB.[1][7] Furthermore, preclinical studies show a more potent anti-inflammatory effect through superior NF-κB inhibition.[10] These mechanistic differences translate into a clinical profile of comparable antithrombotic efficacy to aspirin but with a significantly lower risk of hemorrhagic complications.[2][9] This positions triflusal as a viable alternative to aspirin, particularly for patients at a higher risk of gastrointestinal bleeding. Further research, guided by the protocols outlined herein, can continue to elucidate the full therapeutic potential of trifluoromethyl-substituted salicylic acid derivatives.
References
- 1. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of Triflusal with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Triflusal on Primary Vascular Dysregulation Compared with Aspirin: A Double-Blind, Randomized, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triflusal versus Aspirin for the Prevention of Stroke | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 6. Effects of triflusal and acetylsalicylic acid on platelet aggregation in whole blood of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triflusal vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of in vitro effects of triflusal and acetysalicylic acid on nitric oxide synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triflusal and aspirin have different effects on inflammatory biomarkers measured in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-hydroxy-5-(trifluoromethyl)benzoic acid and its 4-trifluoromethyl Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physicochemical properties, biological activities, and synthesis of two positional isomers: 2-hydroxy-5-(trifluoromethyl)benzoic acid and 2-hydroxy-4-(trifluoromethyl)benzoic acid. This comparison is supported by available experimental and predicted data to assist researchers in selecting the appropriate isomer for their specific applications in drug discovery and materials science.
Physicochemical Properties
The positioning of the trifluoromethyl (-CF3) group on the salicylic acid backbone significantly influences the physicochemical properties of these isomers. The -CF3 group is a strong electron-withdrawing group, which impacts the acidity, lipophilicity, and metabolic stability of the molecules.[1]
| Property | This compound | 2-hydroxy-4-(trifluoromethyl)benzoic acid |
| CAS Number | 79427-88-6 | 328-90-5 |
| Molecular Formula | C₈H₅F₃O₃[2] | C₈H₅F₃O₃[3] |
| Molecular Weight | 206.12 g/mol | 206.12 g/mol |
| Appearance | White crystalline solid[1] | White crystalline solid[4] |
| Melting Point | Not available | 177 °C[5] |
| Boiling Point | 292.8 ± 40.0 °C (Predicted)[1] | Not available |
| Density | 1.5 ± 0.1 g/cm³[1] | Not available |
| pKa | 2.55 ± 0.10 (Predicted)[6] | Not available |
| LogP | 3.89[1] | 3.5 (Computed)[3] |
| Aqueous Solubility | Not available | Slightly soluble in water[7] |
Biological Activity and Applications
The difference in the substitution pattern of the trifluoromethyl group leads to distinct biological activities and applications for each isomer.
2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB)
This isomer is the main active metabolite of the antiplatelet drug Triflusal.[8] Its biological activities have been more extensively studied.
-
Anti-inflammatory Activity : 2-hydroxy-4-(trifluoromethyl)benzoic acid is a potent inhibitor of the activation of nuclear factor κB (NF-κB), a key transcription factor in the inflammatory response. This inhibition is significantly greater than that of aspirin and sodium salicylate. It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[9]
-
Antiplatelet Activity : As the active metabolite of Triflusal, it contributes to the drug's antiplatelet effects by inhibiting thromboxane A2 synthesis through the blockade of cyclooxygenase.[8]
-
Protein Binding : This isomer has been shown to bind to human serum albumin (HSA), with site I being the main binding site.[10] The binding constant (Ka) has been determined to be 4.7x10⁵ M⁻¹.[10]
This compound
Information on the biological activity of the parent compound is less specific, with much of the research focusing on its derivatives.
-
Building Block for Pharmaceuticals : This isomer serves as an important building block in medicinal chemistry.[1] Derivatives of this compound have been investigated for their anti-inflammatory and analgesic activities. For instance, a derivative, 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide, has been shown to be a potent dual inhibitor of cyclooxygenase and 5-lipoxygenase.[11]
-
Metabolic Stability : The presence of the trifluoromethyl group at the 5-position can enhance metabolic stability by reducing hydroxylation, which can improve the pharmacological activity and bioavailability of drug candidates derived from it.[1]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the Pd(II)-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone
-
Potassium acetate (KOAc)
-
N,N-dimethylacetamide (DMAc)
-
Oxygen (O₂)
Procedure:
-
To a high-pressure reactor, add Pd(OAc)₂ (0.05 mmol), 3-(trifluoromethyl)benzoic acid (0.5 mmol), benzoquinone (0.5 mmol), and KOAc (1 mmol).
-
Add 1.5 mL of DMAc to the reactor.
-
Pressurize the reactor with O₂ to 20 atm, then evacuate and refill with O₂ to 5 atm (repeat twice).
-
Stir the reaction mixture at 115 °C for 15 hours.
-
After cooling to room temperature, the crude product is purified.
Synthesis of 2-hydroxy-4-(trifluoromethyl)benzoic acid
The synthesis of this isomer can be achieved from 2-acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) through hydrolysis.
Materials:
-
2-acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Reflux a suspension of Triflusal in a 1N HCl solution.
-
Continue refluxing until the solid is completely dissolved.
-
Cool the solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-hydroxy-4-(trifluoromethyl)benzoic acid.
Determination of Protein Binding by Fluorescence Quenching
This protocol describes a general method for determining the binding of small molecules to proteins like human serum albumin (HSA) using fluorescence spectroscopy.
Materials:
-
Human Serum Albumin (HSA) solution in phosphate-buffered saline (PBS)
-
Solution of the trifluoromethyl-substituted hydroxybenzoic acid isomer in a suitable solvent (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of HSA in PBS.
-
Prepare a stock solution of the compound to be tested.
-
In a series of cuvettes, maintain a constant concentration of HSA while varying the concentration of the compound.
-
Incubate the mixtures at a constant temperature (e.g., 298 K or 310 K).
-
Measure the fluorescence emission spectra of each sample, with an excitation wavelength typically around 280 nm or 295 nm to excite tryptophan residues in HSA.
-
Analyze the quenching of HSA fluorescence as a function of the compound concentration using the Stern-Volmer equation to determine the binding constant (Ka) and the number of binding sites (n).
Visualizations
Signaling Pathway of NF-κB Inhibition
The following diagram illustrates the proposed mechanism of anti-inflammatory action of 2-hydroxy-4-(trifluoromethyl)benzoic acid through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis and purification of the trifluoromethyl-substituted hydroxybenzoic acids.
Caption: General workflow for the synthesis of trifluoromethyl-substituted hydroxybenzoic acids.
Conclusion
The positional isomerism of the trifluoromethyl group on the 2-hydroxybenzoic acid scaffold results in two compounds with distinct physicochemical and biological profiles. 2-hydroxy-4-(trifluoromethyl)benzoic acid is a well-characterized anti-inflammatory and antiplatelet agent, owing to its role as the active metabolite of Triflusal. In contrast, this compound is primarily utilized as a versatile building block in medicinal chemistry, with its derivatives showing promise as anti-inflammatory and analgesic agents. The enhanced metabolic stability conferred by the 5-trifluoromethyl group is a key advantage in drug design.
This guide highlights the importance of substituent positioning in determining the pharmacological and chemical properties of small molecules. Further direct comparative studies, particularly on the experimental pKa, aqueous solubility, and protein binding of the 5-trifluoromethyl isomer, would provide a more complete understanding and facilitate the rational design of new therapeutic agents.
References
- 1. This compound (79427-88-6) for sale [vulcanchem.com]
- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 328-90-5: 2-Hydroxy-4-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 7. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. Triflusal - Wikipedia [en.wikipedia.org]
- 9. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobinding of Triflusal to Human Serum Albumin Investigated by Fluorescence, Proteomic Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Guide to 2-Hydroxy-5-(trifluoromethyl)benzoic Acid
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric properties that can dramatically enhance a molecule's performance. This guide provides a detailed comparison of 2-hydroxy-5-(trifluoromethyl)benzoic acid and its non-fluorinated analog, salicylic acid, highlighting the distinct advantages conferred by the CF3 group, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Physicochemical Properties
The introduction of a trifluoromethyl group onto the salicylic acid scaffold at the 5-position significantly alters key physicochemical parameters such as lipophilicity and acidity. These modifications are critical as they directly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The strong electron-withdrawing nature of the CF3 group increases the acidity (lowers the pKa) of both the carboxylic acid and the phenolic hydroxyl group.[1][2] This increased acidity can influence the molecule's ionization state at physiological pH, potentially affecting its solubility and ability to interact with biological targets. Furthermore, the CF3 group substantially increases the molecule's lipophilicity, as indicated by a higher LogP value.[3] This property is often correlated with improved permeability across biological membranes, a crucial factor for oral bioavailability.[4][5][6]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Salicylic Acid (2-Hydroxybenzoic Acid) | Benzoic Acid (Reference) |
| Molecular Formula | C₈H₅F₃O₃ | C₇H₆O₃ | C₇H₆O₂ |
| Molecular Weight | 206.12 g/mol | 138.12 g/mol | 122.12 g/mol |
| pKa | ~2.55 (Predicted)[1] | 2.97[2] | 4.20[2] |
| LogP | 3.89[3] | 2.26 | 1.87 |
| Boiling Point | 292.8°C (Predicted)[1] | 211°C | 249°C |
Superior Pharmacokinetic Profile: Metabolic Stability
A paramount advantage of the trifluoromethyl group is its exceptional metabolic stability.[4] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][6] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[7][8]
By replacing a metabolically susceptible C-H bond with a robust C-CF3 group, a major metabolic pathway can be effectively blocked.[8] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and improved bioavailability, allowing for more predictable dosing regimens and sustained therapeutic effects.[8][9] Studies on related compounds have demonstrated that trifluoromethyl substitution can significantly reduce hydroxylation metabolism, thereby enhancing pharmacological activity.[3]
Table 2: Expected Impact of CF3 Group on Metabolic Stability
| Parameter | Metabolically Labile Analog (e.g., -CH₃) | Trifluoromethylated Analog (-CF₃) | Rationale |
| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[8] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the compound.[8] |
| Metabolite Formation | Higher | Significantly Reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[8] |
Enhanced Pharmacodynamics: Target Binding and Biological Activity
The trifluoromethyl group can significantly improve a molecule's interaction with its biological target, leading to enhanced potency and efficacy.
-
Increased Binding Affinity : The high electronegativity of the CF3 group creates a strong electron-withdrawing effect, which can modulate the electronic properties of the entire molecule.[4][6][10] This can lead to stronger electrostatic and hydrogen bonding interactions with target proteins.[6][10] Furthermore, the CF3 group can participate in favorable multipolar interactions with the protein backbone, substantially enhancing binding affinity.[11][12]
-
Potent Anti-Inflammatory Activity : Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, largely through the inhibition of cyclooxygenase (COX) enzymes and modulation of transcription factors like Nuclear Factor-κB (NF-κB).[13][14] Experimental data on triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), demonstrates that trifluoromethylated salicylates are significantly more potent inhibitors of NF-κB activation than aspirin or salicylate.[15] This enhanced activity suggests the CF3 group contributes to a more effective modulation of inflammatory signaling pathways.
Table 3: Comparative Biological Activity (NF-κB Inhibition)
| Compound | IC₅₀ for NF-κB Nuclear Translocation | % Inhibition of VCAM-1 mRNA (at 4 mM) |
| 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB) | ~2 mM[15] | 100%[15] |
| Aspirin | ~4 mM[15] | 36-43%[15] |
| Salicylate | >4 mM[15] | 36-43%[15] |
Data from studies on the 4-trifluoromethyl isomer, which provides strong evidence for the group's beneficial effects.
Diagrams and Workflows
Experimental Protocols
To enable researchers to validate and build upon these findings, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP enzymes.[8]
Objective: To compare the metabolic stability of this compound with salicylic acid by measuring their rate of disappearance over time when incubated with human liver microsomes.
Materials:
-
Test compounds (this compound, Salicylic Acid) dissolved in DMSO (10 mM stock).
-
Human Liver Microsomes (HLM), protein concentration ~20 mg/mL.
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold Acetonitrile containing an internal standard (e.g., warfarin) for reaction termination and protein precipitation.
-
96-well incubation plate and a plate shaker/incubator set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 100 µM intermediate solution of each test compound by diluting the DMSO stock in phosphate buffer.
-
Prepare the final test compound working solution (e.g., 2 µM) by further dilution in phosphate buffer.
-
Prepare the HLM solution by diluting the stock to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2 volumes of the ice-cold acetonitrile/internal standard stopping solution. The 0-minute time point, where the stop solution is added before the NADPH system, serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
A longer half-life indicates greater metabolic stability.
-
Protocol 2: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from a commercially available precursor, as adapted from literature procedures.[1]
Objective: To synthesize this compound via palladium-catalyzed hydroxylation.
Reaction: 4-(Trifluoromethyl)salicylic acid can be synthesized from 4-(trifluoromethyl)phenol through the Kolbe-Schmitt reaction. A more direct, albeit different isomer synthesis, is the Pd-catalyzed hydroxylation of 3-(trifluoromethyl)benzoic acid.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Benzoquinone
-
Potassium Acetate (KOAc)
-
N,N-Dimethylacetamide (DMA)
-
Oxygen (O₂) gas
-
High-pressure reactor
Procedure:
-
To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.05 mmol), 3-(trifluoromethyl)benzoic acid (e.g., 0.5 mmol), benzoquinone (0.5 mmol), and KOAc (1 mmol).
-
Add N,N-dimethylacetamide (1.5 mL) as the solvent.
-
Seal the reaction vessel and purge with O₂ gas. Pressurize the reactor with O₂ (e.g., 5 atm).
-
Heat the reaction mixture to 115 °C and stir for 15 hours.
-
After the reaction period, cool the vessel to room temperature and carefully vent the oxygen.
-
The crude product can be purified via standard methods, such as acidification followed by extraction with an organic solvent and subsequent purification by column chromatography or recrystallization to yield this compound.
Note: This protocol is a representative example and may require optimization for scale and purity. All chemical syntheses should be performed by trained personnel with appropriate safety precautions.
Conclusion
The incorporation of a trifluoromethyl group into the salicylic acid backbone at the 5-position imparts a host of advantageous properties that are highly sought after in drug design. Compared to its non-fluorinated parent, this compound exhibits enhanced lipophilicity and acidity, superior metabolic stability, and the potential for increased biological potency. These benefits, stemming directly from the unique electronic and steric nature of the CF3 group, make trifluoromethylated compounds like this one compelling scaffolds for the development of next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The experimental frameworks provided herein offer a starting point for further investigation into the promising potential of this and related molecules.
References
- 1. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]
- 2. global.oup.com [global.oup.com]
- 3. This compound (79427-88-6) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-hydroxy-5-(trifluoromethyl)benzoic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-hydroxy-5-(trifluoromethyl)benzoic acid and its non-fluorinated analog, 2-hydroxybenzoic acid, commonly known as salicylic acid. The introduction of a trifluoromethyl (-CF3) group to the salicylic acid scaffold can significantly alter its physicochemical properties and biological functions. This comparison is based on available experimental data for the specified compounds and their close structural analogs, particularly 2-hydroxy-4-(trifluoromethyl)benzoic acid, a well-studied metabolite of the drug triflusal.
Introduction
Salicylic acid is a well-established phenolic compound with a long history of use in medicine for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanisms of action are multifaceted, primarily involving the modulation of inflammatory signaling pathways. This compound is a derivative of salicylic acid where a hydrogen atom at the 5-position of the benzene ring is replaced by a trifluoromethyl group. This substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity, which can lead to improved bioavailability and potency.[2][3] This guide will explore the known biological differences conferred by this fluorination.
Mechanism of Action
Both salicylic acid and its trifluoromethylated analog exert their biological effects by targeting key inflammatory pathways. However, the potency and specific interactions with these pathways differ, largely due to the electron-withdrawing nature of the trifluoromethyl group.
1. Inhibition of Cyclooxygenase (COX) Enzymes:
2. Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling:
A critical mechanism for the anti-inflammatory effects of salicylates is the inhibition of the NF-κB signaling pathway.[7] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that trifluoromethyl derivatives of salicylate are significantly more potent inhibitors of NF-κB activation than salicylic acid itself. Specifically, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) demonstrated a much stronger inhibition of NF-κB nuclear translocation compared to both aspirin and salicylate.[8] This enhanced activity is a key differentiator between the fluorinated and non-fluorinated compounds.
Comparative Biological and Pharmacokinetic Data
The substitution of a trifluoromethyl group onto the salicylic acid backbone leads to notable differences in biological activity and pharmacokinetic properties.
Table 1: Comparative Inhibition of NF-κB and COX-2
| Compound | Target | Assay System | IC50 / Effect |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | NF-κB Activation | TNF-α stimulated HUVEC | ~2 mM (More potent than aspirin and salicylate)[8] |
| Salicylic Acid | NF-κB Activation | TNF-α stimulated HUVEC | >4 mM [8] |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 (PGE2 Production) | LPS-activated human blood | 0.39 mM [6] |
| Salicylic Acid | COX-2 (PGE2 Production) | LPS-activated human blood | >10 mM [6] |
| Aspirin (for reference) | COX-2 (PGE2 Production) | LPS-activated human blood | 0.18 mM [6] |
| Salicylic Acid | COX-2 Activity (PGE2 release) | IL-1β-induced A549 cells | ~5 µg/mL (~36 µM) [9] |
| R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) | COX Inhibition | Not specified | Reported as a novel COX inhibitor with remarkable anti-inflammatory and antiplatelet aggregation activities, superior to aspirin.[5] |
Note: Data for 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) is presented as a close analog to this compound.
Table 2: Comparative Pharmacokinetic Properties
| Property | This compound | Salicylic Acid |
| Lipophilicity (LogP) | Predicted LogP of 3.89, suggesting significant lipophilicity which may enhance membrane permeability.[2] | LogP of approximately 2.26. |
| Metabolic Stability | The trifluoromethyl group can block sites susceptible to enzymatic degradation (e.g., hydroxylation), potentially increasing metabolic stability and prolonging the drug's action in the body.[2][3] | Undergoes metabolism, including the formation of salicyluric acid and gentisic acid.[10] |
| Bioavailability | Enhanced lipophilicity and metabolic stability are expected to improve bioavailability.[2] The bioavailability of Triflusal (a pro-drug) is reported to be between 83% and 100%.[11] | Well-absorbed orally. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 or COX-2.
-
Principle: The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces the endoperoxide to PGH2. This assay utilizes the peroxidase function, where the enzyme catalyzes the oxidation of a fluorogenic substrate (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in the presence of arachidonic acid to produce the highly fluorescent product, resorufin.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the assay buffer, heme (a necessary cofactor), ADHP solution, and the enzyme (ovine COX-1 or human recombinant COX-2).
-
Add the test compound (this compound or salicylic acid) dissolved in a suitable solvent (e.g., DMSO) to the inhibitor wells. Add solvent alone to the control wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically using a fluorometer with excitation at 530-540 nm and emission at 585-595 nm.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the control and calculate the IC50 value.[12][13]
-
NF-κB (p65) Activation Assay (Transcription Factor ELISA)
This assay quantifies the activation of NF-κB by measuring the amount of the active p65 subunit in nuclear extracts that can bind to a specific DNA consensus sequence.
-
Principle: Inactive NF-κB resides in the cytoplasm. Upon stimulation (e.g., with TNF-α or LPS), the p65 subunit translocates to the nucleus and binds to κB DNA sites. This ELISA-based assay uses a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site to capture nuclear p65.
-
Procedure:
-
Culture cells (e.g., HeLa or RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compounds for a predetermined time.[14]
-
Harvest the cells and prepare nuclear extracts using a cell fractionation kit.
-
Add the nuclear extracts to the wells of the NF-κB assay plate and incubate to allow p65 to bind to the coated oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and add a developing solution (e.g., TMB substrate). The HRP enzyme catalyzes a color change.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is proportional to the amount of activated NF-κB p65. Quantify the inhibition by comparing the absorbance of treated samples to the stimulated control.[15][16]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: General Workflow for In Vitro Biological Activity Comparison.
Summary and Conclusion
The incorporation of a trifluoromethyl group at the 5-position of the salicylic acid scaffold results in a compound with significantly altered biological and pharmacokinetic properties. Based on data from its close analog, 2-hydroxy-4-(trifluoromethyl)benzoic acid, the fluorinated derivative is a substantially more potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, this structural modification enhances lipophilicity and metabolic stability, which is advantageous for drug development. While salicylic acid's anti-inflammatory effect is partly due to the suppression of COX-2 expression, its direct enzymatic inhibition is weak. In contrast, derivatives of this compound have been specifically designed as direct COX inhibitors. These findings highlight the potential of fluorination as a strategy to enhance the anti-inflammatory and pharmacokinetic profile of salicylic acid, warranting further investigation into this compound as a therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (79427-88-6) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pnas.org [pnas.org]
- 5. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triflusal - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the In Vitro Anti-inflammatory Activity of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory activity of 2-hydroxy-5-(trifluoromethyl)benzoic acid against two common non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Celecoxib. The following sections detail the quantitative analysis of their inhibitory effects on key inflammatory mediators, comprehensive experimental protocols for the cited assays, and visual representations of the relevant biological pathways and workflows.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of 2-hydroxy-4-(trifluoromethyl)benzoic acid (as a proxy for the target compound), Aspirin, and Celecoxib. The data is compiled from studies on lipopolysaccharide (LPS)-induced inflammation in human blood and macrophage cell lines.
Table 1: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Assay System | IC50 Value | Citation |
| 2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) | LPS-activated human blood | 0.39 mM | [1] |
| Aspirin | LPS-activated human blood | 0.18 mM | [1] |
| Celecoxib | Not specified | 0.45 µM (for COX-2) |
Table 2: Inhibition of Inflammatory Mediators in Macrophages (RAW 264.7)
| Compound | Mediator Inhibited | Effective Concentration | Citation |
| Aspirin | LPS-induced inflammatory activity | 200 µg/mL | |
| Celecoxib | LPS-induced NO, TNF-α, IL-6, PGE2 | 20 µM |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods used in the cited literature.
LPS-Induced Prostaglandin E2 (PGE2) Inhibition Assay in Human Blood
This assay measures the ability of a compound to inhibit the production of PGE2 in human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Fresh human whole blood
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (2-hydroxy-4-(trifluoromethyl)benzoic acid, Aspirin)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with PBS.
-
In a 96-well plate, add the test compound dilutions to fresh human whole blood.
-
Add LPS to a final concentration of 10 µg/mL to all wells except the negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant and measure the concentration of PGE2 using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.
LPS-Induced Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess reagent (for NO measurement)
-
MTT reagent (for cell viability)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant to measure NO production.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.
-
To assess cell viability, perform an MTT assay on the remaining cells in the plate.
-
Calculate the percentage inhibition of NO production and normalize it to cell viability.
Mandatory Visualizations
Signaling Pathway of Inflammation
The following diagram illustrates the key signaling pathways involved in LPS-induced inflammation in macrophages, leading to the production of pro-inflammatory mediators. The points of inhibition for the compared compounds are indicated.
References
Structure-Activity Relationship (SAR) of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-hydroxy-5-(trifluoromethyl)benzoic acid analogs, focusing on their potential as therapeutic agents. The inclusion of the trifluoromethyl group often enhances metabolic stability and lipophilicity, making this scaffold an interesting starting point for drug discovery.[1] This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and provides visual representations of workflows and pathways to facilitate understanding and further research.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various analogs, highlighting the impact of structural modifications on their potency.
Table 1: SIRT5 Inhibitory Activity of 2-Hydroxybenzoic Acid Analogs
SIRT5 is a mitochondrial sirtuin that plays a role in various cellular processes, and its inhibition has been explored as a potential therapeutic strategy in oncology. The following data is derived from a study identifying and optimizing 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[2]
| Compound ID | Structure | SIRT5 IC50 (μM) |
| 11 | 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoic acid | 26.4 ± 0.8 |
| 12 | Ethyl 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoate | > 400 |
| 13 | 4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoic acid | 205.3 ± 15.6 |
| 23 | 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)ureido)benzoic acid | 11.2 ± 0.5 |
| 43 | 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)ureido)benzamide | 2.5 ± 0.1 |
Data sourced from a study on selective SIRT5 inhibitors.[2]
SAR Insights for SIRT5 Inhibition:
-
The carboxylic acid and the adjacent hydroxyl group on the benzoic acid ring are crucial for inhibitory activity, as demonstrated by the significant loss of potency in compounds 12 (esterification of the carboxylic acid) and 13 (removal of the hydroxyl group).[2]
-
Modification of the thiourea linker to a urea linker (compound 23 ) and further to a benzamide (compound 43 ) led to a significant increase in potency, with compound 43 being over 10-fold more potent than the initial hit compound 11 .[2]
Table 2: Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The trifluoromethyl group is a common feature in many anticancer agents due to its ability to enhance drug-like properties. The following table presents the in vitro anticancer activity of a series of synthesized trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | R Group | A375 IC50 (μM) | C32 IC50 (μM) | DU145 IC50 (μM) | MCF-7/WT IC50 (μM) |
| 2b | 4-methylphenyl | 15.3 ± 0.9 | 12.8 ± 0.7 | 10.1 ± 0.5 | 25.6 ± 1.3 |
| 3b | 4-methylphenyl | 8.9 ± 0.4 | 7.5 ± 0.3 | 5.2 ± 0.2 | 12.3 ± 0.6 |
| 4b | 4-methylphenylamino | 22.1 ± 1.1 | 18.9 ± 0.9 | 15.4 ± 0.8 | 30.2 ± 1.5 |
| 4c | 4-methoxyphenylamino | 20.5 ± 1.0 | 17.3 ± 0.8 | 14.1 ± 0.7 | 28.7 ± 1.4 |
Data represents the concentration that reduces cell proliferation by 50% as determined by the MTT assay.[3] Data is illustrative of the anticancer potential of trifluoromethyl-containing heterocyclic compounds.
SAR Insights for Anticancer Activity:
-
The 7-chloro derivatives (e.g., 3b ) generally exhibited higher cytotoxicity compared to the 7-oxo (e.g., 2b ) and 7-amino (e.g., 4b , 4c ) analogs across the tested cancer cell lines.[3]
-
The prostate cancer cell line (DU145) appeared to be the most sensitive to this series of compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
SIRT5 Inhibition Assay (Trypsin-Coupled Fluorescence Assay)
This assay is used to determine the inhibitory activity of compounds against the SIRT5 enzyme.[2]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate (e.g., FdL2)
-
NAD+
-
Trypsin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
96-well black plates
-
Fluorimeter
Procedure:
-
Prepare a reaction mixture containing the SIRT5 enzyme and the fluorogenic substrate in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known SIRT5 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the deacetylation reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and proceed with the developer solution containing trypsin. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorimeter with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[5]
Materials:
-
Human cancer cell lines (e.g., A375, DU145, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional period (e.g., 3-4 hours). During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagram illustrates a general workflow for a structure-activity relationship study.
Signaling Pathway: Triflusal's Antiplatelet Mechanism
Triflusal, a derivative of salicylic acid, and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid, exhibit antiplatelet effects through multiple mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory efficacy of 2-hydroxy-5-(trifluoromethyl)benzoic acid. Due to a lack of direct experimental data for this specific compound, this guide utilizes data from its close structural isomer, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the active metabolite of the antiplatelet drug Triflusal. This comparison serves as a valuable reference point for potential research and development.
The trifluoromethyl substituent on the benzoic acid backbone is known to enhance lipophilicity and metabolic stability, which can contribute to improved bioavailability and pharmacological activity.[1] While derivatives of this compound have been explored for their anti-inflammatory and antiplatelet properties, this guide will focus on the known activities of its 4-trifluoromethyl isomer to provide a framework for understanding its potential efficacy.[1]
In Vitro Efficacy: Inhibition of Pro-Inflammatory Mediators
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. The in vitro efficacy of 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) has been evaluated in human whole blood assays.
Table 1: In Vitro Inhibition of COX-2 Mediated Prostaglandin E2 Production by 2-hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)
| Compound | Assay System | Target | Endpoint | IC50 |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | Lipopolysaccharide (LPS)-activated human blood | COX-2 | Prostaglandin E2 (PGE2) Production | 0.39 mM |
In addition to inhibiting the activity of the COX-2 enzyme, HTB has been shown to suppress the expression of the COX-2 protein in peripheral human mononuclear cells. This dual action of inhibiting both enzyme activity and expression suggests a comprehensive anti-inflammatory profile.
In Vivo Efficacy: Attenuation of Inflammatory Responses
The anti-inflammatory potential of 2-hydroxy-4-(trifluoromethyl)benzoic acid has been demonstrated in a well-established animal model of inflammation. The rat air pouch model provides an in vivo system to assess the ability of a compound to reduce inflammatory exudate and cellular infiltration.
Table 2: In Vivo Anti-Inflammatory Activity of 2-hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) in the Rat Air Pouch Model
| Compound | Animal Model | Endpoint | Outcome |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | Rat Air Pouch Model | COX-2 Protein Expression | Decrease in COX-2 expression |
Signaling Pathway and Experimental Workflows
The anti-inflammatory effects of HTB are linked to its modulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by HTB.
The following diagrams illustrate the general workflows for the key experimental models cited in this guide.
Caption: Workflow for in vitro COX-2 inhibition assay.
Caption: Workflow for the in vivo rat air pouch model.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the data generation process.
In Vitro COX-2 Inhibition Assay in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in a cellular context where COX-2 is induced.
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant.
-
Induction of COX-2: The whole blood is stimulated with a bacterial lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Compound Incubation: The LPS-stimulated blood is incubated with varying concentrations of the test compound (e.g., 2-hydroxy-4-(trifluoromethyl)benzoic acid) or a vehicle control.
-
PGE2 Measurement: After the incubation period, the plasma is separated, and the concentration of PGE2 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[2]
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined from the dose-response curve.
In Vivo Rat Air Pouch Model of Inflammation
This model mimics an inflammatory synovitis and is used to evaluate the in vivo anti-inflammatory activity of test compounds.[3][4][5]
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of rats by injecting a sterile volume of air. The pouch is typically allowed to develop for several days.[3][4]
-
Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory agent, such as carrageenan, into the air pouch.[3][6]
-
Compound Administration: The test compound is administered to the animals, usually via the oral route, at a specified time before or after the induction of inflammation.
-
Sample Collection: At a predetermined time point after the inflammatory challenge, the animals are euthanized, and the inflammatory exudate from the air pouch is collected. The volume of the exudate and the number of infiltrating leukocytes are measured as primary indicators of inflammation.[3][4]
-
Analysis of Inflammatory Markers: The cells from the exudate can be isolated to analyze the expression of inflammatory proteins, such as COX-2, using techniques like Western blotting. The supernatant of the exudate can also be analyzed for the levels of various inflammatory mediators.
NF-κB Activation Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the effect of a compound on the activation of the transcription factor NF-κB, a key regulator of inflammation.
-
Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation.[7]
-
Cell Culture and Stimulation: The isolated PBMCs are cultured and then stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
Nuclear Extraction: After stimulation, nuclear and cytoplasmic extracts are prepared from the cells.[7]
-
Detection of NF-κB Translocation: The activation of NF-κB is assessed by measuring the translocation of its p65 subunit from the cytoplasm to the nucleus. This can be quantified using various methods, including:
-
Western Blotting: Analyzing the amount of p65 in the nuclear and cytoplasmic fractions.[8]
-
ELISA-based Transcription Factor Assays: Using a plate-based assay to capture and detect activated NF-κB from the nuclear extracts.[9]
-
Immunofluorescence Microscopy: Visualizing the localization of p65 within the cells.[7]
-
-
Data Analysis: The extent of NF-κB activation is quantified and compared between the different treatment groups.
References
- 1. This compound (79427-88-6) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Activation of nuclear factor kappa B in peripheral blood mononuclear cells from malaria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Benchmark Analysis of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid Purity Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the purity of a research-grade 2-hydroxy-5-(trifluoromethyl)benzoic acid against hypothetical commercial standards. The data presented is based on established analytical techniques and provides objective comparisons to aid in the selection of high-purity reagents for critical research and development applications.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules and advanced materials. The purity of this starting material is paramount, as even trace impurities can significantly impact reaction yields, downstream product quality, and the interpretation of biological data. This guide outlines the analytical methodologies used to assess the purity of our in-house lot (Lot # BENCH-2H5T-001) and compares it to three representative commercial standards.
The primary analytical techniques employed for this benchmark are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal purity determination, and Mass Spectrometry (MS) for impurity identification.
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the comparative purity analysis of this compound.
Hypothetical Signaling Pathway Involvement
To underscore the importance of purity, consider a hypothetical signaling pathway where this compound derivatives might act as inhibitors of a key inflammatory kinase. Impurities could lead to off-target effects or misinterpretation of structure-activity relationships (SAR).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method was developed to quantify the purity of this compound and to separate it from potential process-related impurities and degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in methanol to a final concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR was employed as an orthogonal method for purity determination, providing a direct measurement of the analyte concentration against a certified internal standard.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed into a vial and dissolved in 0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 3.28 s
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the vinyl proton signal of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was used to identify the mass of the primary impurities detected by HPLC.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
LC Method: Same as the HPLC method described in section 4.1.
-
MS Parameters:
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psig
-
Scan Range: m/z 100-500
-
Results and Discussion
The purity of our in-house lot (BENCH-2H5T-001) was compared against three hypothetical commercial standards, designated as Standard A, Standard B, and Standard C.
Purity Comparison
The purity of each sample as determined by HPLC (area percent) and qNMR is summarized in Table 1.
| Lot Number | HPLC Purity (%) | qNMR Purity (mol/mol %) |
| BENCH-2H5T-001 | 99.85 | 99.7 |
| Standard A | 99.12 | 99.0 |
| Standard B | 98.55 | 98.3 |
| Standard C | 99.68 | 99.5 |
Our in-house material demonstrated the highest purity by both HPLC and qNMR methodologies. Standard C also showed high purity, while Standards A and B exhibited lower, yet still acceptable, purity levels for many applications.
Impurity Profiling
The HPLC analysis revealed the presence of two primary impurities across the different lots. Based on the known synthesis of this compound from 3-(trifluoromethyl)benzoic acid, these impurities were tentatively identified via LC-MS.
-
Impurity 1 (I-1): 3-(Trifluoromethyl)benzoic acid (Starting Material).[1]
-
Impurity 2 (I-2): 2-Hydroxy-3-(trifluoromethyl)benzoic acid (Positional Isomer).
The levels of these impurities in each lot are presented in Table 2.
| Lot Number | I-1 (Area %) | I-2 (Area %) | Total Impurities (Area %) |
| BENCH-2H5T-001 | 0.08 | 0.04 | 0.15 |
| Standard A | 0.45 | 0.21 | 0.88 |
| Standard B | 0.82 | 0.45 | 1.45 |
| Standard C | 0.15 | 0.10 | 0.32 |
The data clearly indicates that Lot # BENCH-2H5T-001 contains the lowest levels of both the unreacted starting material and the positional isomer impurity. The higher levels of these impurities in Standards A and B could potentially interfere with sensitive downstream applications.
Conclusion
This comparative guide demonstrates the superior purity profile of our in-house this compound (Lot # BENCH-2H5T-001) when benchmarked against representative commercial standards. The combination of high-resolution HPLC, accurate qNMR, and confirmatory MS provides a comprehensive and robust assessment of material quality. For research and drug development professionals requiring the highest purity starting materials to ensure the reliability and reproducibility of their results, our benchmarked product offers a distinct advantage.
References
Safety Operating Guide
Safe Disposal of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 2-hydroxy-5-(trifluoromethyl)benzoic acid, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Profile for Handling and Disposal
Prior to disposal, it is crucial to be aware of the hazards associated with this compound to ensure appropriate personal protective equipment (PPE) is used and handling procedures are followed.
| Hazard Statement | Classification | Primary Route of Exposure | Key Precautionary Measures During Handling for Disposal |
| Causes skin irritation | Skin Irritation, Category 2 | Skin contact | Wear protective gloves and clothing. In case of contact, wash skin with plenty of soap and water.[1][2][3] |
| Causes serious eye damage/irritation | Serious Eye Damage/Irritation, Category 1/2A | Eye contact | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3][4] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) | Inhalation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[1][4] |
Standard Disposal Procedure
The recommended procedure for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2][5] This ensures that the chemical is managed in an environmentally safe and compliant manner.
Key Steps for Disposal:
-
Collection: Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[1][5]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste with a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).
Spill Management and Cleanup for Disposal
In the event of a spill, the following steps should be taken to safely clean up the material for proper disposal:
-
Avoid Dust Generation: Do not use methods that create dust.[2][6]
-
Containment: Carefully sweep or shovel the spilled solid material.[1][5]
-
Collection: Place the collected material into a suitable, closed, and labeled container for disposal.[1][5][6]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Ensure appropriate PPE, including gloves, eye protection, and respiratory protection, is worn during cleanup.
Experimental Protocols for Disposal
The reviewed Safety Data Sheets do not provide specific experimental protocols for the neutralization or chemical deactivation of this compound. The standard and recommended procedure is disposal via a certified waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-hydroxy-5-(trifluoromethyl)benzoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with 2-hydroxy-5-(trifluoromethyl)benzoic acid. The following information is synthesized from safety data sheets and general best practices for handling aromatic carboxylic acids to ensure the highest level of safety and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and requires careful handling to avoid adverse health effects. The primary hazards include skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to the recommended personal protective equipment is mandatory to mitigate these risks.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[2][3][4][5] | Lab Coat: A standard chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[6] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. |
| Eye Contact | Causes serious eye irritation.[4][5] | Safety Goggles: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[7] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[6][7] |
| Inhalation | May cause respiratory irritation.[3][4] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[7] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[7] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8] |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
A strict adherence to the following operational and disposal protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Designated Area: All manipulations of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[7]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[7]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriate waste containers.[7]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are of the correct size and free from defects.[7]
-
-
Handling the Chemical:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to minimize the generation of dust.
-
Transfer and Dissolution: Use a spatula to transfer the solid to a suitable container for dissolution or reaction. If creating a solution, add the solvent slowly to the solid to avoid splashing.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[8] For larger spills, follow your institution's emergency procedures.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[6]
-
Doffing PPE: To prevent cross-contamination, remove PPE in the correct order: gloves first, then the lab coat, and finally eye protection.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[7]
-
Unused Chemical: Unwanted or expired solid this compound should be disposed of in its original container or a compatible, properly labeled waste container.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6][8]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Do not empty into drains.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
